4-Methoxy-3-nitrobenzamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-3-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-14-7-3-2-5(8(9)11)4-6(7)10(12)13/h2-4H,1H3,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQFJXUTKOUTRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5065063 | |
| Record name | Benzamide, 4-methoxy-3-nitro- | |
| Source | EPA DSSTox | |
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Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10397-58-7 | |
| Record name | 4-Methoxy-3-nitrobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10397-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, 4-methoxy-3-nitro- | |
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| Record name | Benzamide, 4-methoxy-3-nitro- | |
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| Record name | Benzamide, 4-methoxy-3-nitro- | |
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| Record name | 3-nitro-p-anisamide | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-Methoxy-3-nitrobenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-3-nitrobenzamide is a nitroaromatic compound that holds potential as a versatile building block in medicinal chemistry and drug discovery. Its structure, featuring a methoxy group and a nitro group on the benzamide scaffold, provides a unique electronic and steric profile that can be exploited for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, spectral data, and potential biological activities based on the broader class of nitroaromatic compounds. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of this and related compounds.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value |
| Molecular Formula | C₈H₈N₂O₃ |
| Molecular Weight | 180.17 g/mol |
| Melting Point | 175 °C |
| Appearance | Tan solid |
| Solubility | Limited information available. Generally, nitrobenzamides have low solubility in water. |
Spectral Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound. While detailed spectral assignments from public-domain sources are limited, the expected spectral characteristics are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR | ¹³C NMR |
| Expected signals for aromatic protons, amide protons, and methoxy group protons. | Expected signals for aromatic carbons, the carbonyl carbon, and the methoxy carbon. |
| Detailed peak assignments and coupling constants are not readily available in the public domain and would require experimental determination. | Detailed peak assignments are not readily available in the public domain and would require experimental determination. |
Infrared (IR) Spectroscopy
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H Stretch (Amide) | 3400-3200 |
| C-H Stretch (Aromatic) | 3100-3000 |
| C-H Stretch (Aliphatic - OCH₃) | 2950-2850 |
| C=O Stretch (Amide I) | ~1680 |
| N-H Bend (Amide II) | ~1620 |
| C=C Stretch (Aromatic) | 1600-1450 |
| Asymmetric NO₂ Stretch | 1550-1500 |
| Symmetric NO₂ Stretch | 1350-1300 |
| C-O Stretch (Aryl Ether) | 1275-1200 |
Mass Spectrometry (MS)
The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the amide group, the nitro group, and the methoxy group, providing valuable structural information.
Experimental Protocols
Representative Synthesis of this compound
While a specific, detailed protocol for the synthesis of this compound is not widely published, a general two-step procedure can be adapted from the synthesis of similar nitrobenzamide derivatives. This involves the nitration of a substituted benzoic acid followed by amidation.
Step 1: Nitration of 4-Methoxybenzoic Acid
-
To a stirred solution of 4-methoxybenzoic acid in concentrated sulfuric acid, cooled in an ice bath, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise.
-
The reaction mixture is stirred at a low temperature for a specified period to allow for the selective nitration at the 3-position.
-
The reaction is quenched by pouring the mixture over crushed ice, leading to the precipitation of 4-methoxy-3-nitrobenzoic acid.
-
The solid is collected by filtration, washed with cold water, and dried.
Step 2: Amidation of 4-Methoxy-3-nitrobenzoic Acid
-
The 4-methoxy-3-nitrobenzoic acid is converted to its more reactive acid chloride by refluxing with thionyl chloride.
-
The excess thionyl chloride is removed under reduced pressure.
-
The resulting acid chloride is dissolved in an appropriate aprotic solvent and slowly added to a cooled, concentrated solution of ammonium hydroxide.
-
The reaction mixture is stirred, leading to the formation of this compound as a precipitate.
-
The product is collected by filtration, washed with water, and dried.
Purification by Recrystallization
Purification of the crude this compound can be achieved by recrystallization from a suitable solvent. The choice of solvent is critical and should be determined experimentally. A common approach involves dissolving the crude product in a minimal amount of a hot solvent in which it has high solubility, followed by slow cooling to induce crystallization. The purified crystals are then collected by filtration.
Potential Biological Activity and Signaling Pathways
Direct experimental evidence for the biological activity of this compound is limited. However, based on the known activities of the broader class of nitroaromatic compounds and nitrobenzamides, several potential mechanisms of action can be postulated.
Antimicrobial Activity
Nitroaromatic compounds are known to exhibit antimicrobial properties.[1][2] The proposed mechanism of action involves the enzymatic reduction of the nitro group within the microbial cell.[1][3] This reduction generates reactive nitroso and hydroxylamine intermediates that can induce cellular damage, including DNA damage, leading to cell death.[1][4]
Anti-inflammatory Activity
Certain nitro-substituted benzamides have been investigated for their anti-inflammatory properties.[4] A potential mechanism involves the inhibition of inducible nitric oxide synthase (iNOS), an enzyme involved in the production of nitric oxide (NO) during inflammation.[4] By reducing excessive NO production, these compounds may mitigate the inflammatory response.
PARP Inhibition
Some benzamide derivatives are known to act as inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair.[5][6][7] In cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations), PARP inhibition can lead to synthetic lethality, a promising strategy in cancer therapy.[7][8] While direct evidence for this compound as a PARP inhibitor is lacking, this remains a plausible area for future investigation.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic enhancement of PARP inhibition via small molecule UNI66-mediated suppression of BRD4-dependent transcription of RAD51 and CtIP - PMC [pmc.ncbi.nlm.nih.gov]
4-Methoxy-3-nitrobenzamide CAS number and identifiers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 4-Methoxy-3-nitrobenzamide, a chemical compound of interest in organic synthesis and medicinal chemistry. It details the compound's identifiers, physicochemical properties, a representative synthetic protocol, and the broader biological context of nitrobenzamide derivatives.
Chemical Identifiers and Properties
This compound is a substituted aromatic amide. Its core structure consists of a benzene ring functionalized with a methoxy group, a nitro group, and a carboxamide group. These functional groups make it a versatile intermediate for the synthesis of more complex molecules.
Table 1: Core Identifiers for this compound
| Identifier | Value |
|---|---|
| CAS Number | 10397-58-7[1][2][3][4][] |
| Molecular Formula | C₈H₈N₂O₄[1] |
| Molecular Weight | 196.16 g/mol [1] |
| IUPAC Name | This compound[1] |
| Canonical SMILES | COC1=C([C@H]=C(C=C1)C(=O)N)--INVALID-LINK--[O-][1] |
| InChIKey | PCQFJXUTKOUTRW-UHFFFAOYSA-N[1] |
Table 2: Physicochemical Properties
| Property | Value |
|---|---|
| Physical State | Solid[2] |
| Appearance | Tan[2] |
| Melting Point | No data available[2] |
| Boiling Point | No information available[2] |
| Solubility | Insoluble in water[6] |
Experimental Protocols: Synthesis
A common and effective method for the synthesis of this compound involves a two-step process starting from its corresponding carboxylic acid, 4-Methoxy-3-nitrobenzoic acid.[7] This procedure first activates the carboxylic acid by converting it to an acyl chloride, which is then reacted with ammonia to form the primary amide.
Step 1: Acyl Chloride Formation The conversion of 4-Methoxy-3-nitrobenzoic acid to 4-Methoxy-3-nitrobenzoyl chloride can be achieved using a chlorinating agent such as thionyl chloride (SOCl₂).
-
Procedure: To a stirred solution of 4-Methoxy-3-nitrobenzoic acid (1 equivalent) in a dry, inert solvent (e.g., dichloromethane or toluene), thionyl chloride (approx. 1.2-1.5 equivalents) is added dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) may be added to facilitate the reaction. The mixture is then heated to reflux and stirred for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases. The excess thionyl chloride and solvent are subsequently removed under reduced pressure to yield the crude 4-Methoxy-3-nitrobenzoyl chloride, which is often used in the next step without further purification.
Step 2: Amidation The resulting acyl chloride is a reactive intermediate that readily undergoes nucleophilic acyl substitution with ammonia to yield the final benzamide product.[7]
-
Procedure: The crude 4-Methoxy-3-nitrobenzoyl chloride is dissolved in a dry, aprotic solvent (e.g., tetrahydrofuran or dioxane). The solution is cooled in an ice bath, and a concentrated aqueous solution of ammonium hydroxide or a stream of ammonia gas is slowly introduced with vigorous stirring. The reaction is typically exothermic. After the addition is complete, the mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The resulting solid product is collected by filtration, washed with cold water to remove ammonium salts, and then dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
Biological Context and Potential Applications
While this compound itself is primarily a synthetic intermediate, the broader class of nitrobenzamide compounds has attracted significant interest from the drug development community for its diverse biological activities.[8][9]
-
Antimicrobial and Antiparasitic Activity: Nitroaromatic compounds are foundational to several antimicrobial drugs.[8] Their mechanism of action is often linked to the reductive activation of the nitro group by microbial enzymes (nitroreductases). This reduction generates reactive nitroso and other radical species that are cytotoxic, causing damage to DNA and other critical cellular components.[8][10] Several novel N-alkyl nitrobenzamides have shown promising antitubercular activity, with research suggesting they may act as inhibitors of essential enzymes in Mycobacterium tuberculosis, such as DprE1.[9][11]
-
Anti-inflammatory and Anticancer Research: Certain substituted nitrobenzamides have been investigated for their anti-inflammatory properties, including the ability to inhibit the production of pro-inflammatory cytokines.[8] Furthermore, aniline mustard analogues derived from 4-Methoxy-3-nitrobenzoic acid have been synthesized and evaluated for potential anti-tumor activity. The electron-withdrawing nature of the nitro group is considered a crucial factor in modulating the electronic properties of these molecules, thereby influencing their interaction with biological targets.[10]
References
- 1. This compound [stenutz.eu]
- 2. fishersci.com [fishersci.com]
- 3. 10397-58-7|this compound|BLD Pharm [bldpharm.com]
- 4. netascientific.com [netascientific.com]
- 6. 4-methoxy-3-nitro-N-phenylbenzamide | C14H12N2O4 | CID 7331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Methoxy-2-nitrobenzamide | 33844-22-3 | Benchchem [benchchem.com]
- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives [html.rhhz.net]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Methoxy-3-nitrobenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectral analysis of 4-Methoxy-3-nitrobenzamide. The information is curated for professionals in research, scientific, and drug development fields, presenting detailed data and methodologies to support advanced studies and applications of this compound.
Molecular Structure and Properties
This compound is a substituted aromatic compound with the chemical formula C₈H₈N₂O₄ and a molecular weight of 196.16 g/mol . The molecule consists of a benzene ring substituted with a methoxy group (-OCH₃), a nitro group (-NO₂), and a carboxamide group (-CONH₂). The systematic IUPAC name for this compound is this compound.
The structural arrangement of these functional groups dictates the molecule's chemical reactivity and physical properties. The electron-donating methoxy group and the electron-withdrawing nitro and amide groups influence the electron density distribution within the aromatic ring, making it a versatile intermediate in organic synthesis.
Below is a 2D representation of the molecular structure of this compound:
Caption: 2D structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O₄ | - |
| Molecular Weight | 196.16 g/mol | - |
| InChIKey | PCQFJXUTKOUTRW-UHFFFAOYSA-N | [1] |
| SMILES | COc1ccc(cc1--INVALID-LINK--=O)C(N)=O | [1] |
| Melting Point | 175 °C | [1] |
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the amidation of 4-methoxy-3-nitrobenzoic acid. This process typically involves the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride, followed by reaction with ammonia.
Experimental Protocol: Amidation of 4-Methoxy-3-nitrobenzoic Acid
This protocol is adapted from the general procedure for the synthesis of similar benzamide derivatives.
Materials:
-
4-Methoxy-3-nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Concentrated ammonium hydroxide (NH₄OH)
-
Toluene (or another suitable inert solvent)
-
Dichloromethane (or another suitable aprotic solvent)
-
Ice
Procedure:
-
Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-methoxy-3-nitrobenzoic acid (1.0 equivalent) in toluene. Add thionyl chloride (2.0 equivalents) dropwise to the suspension. Heat the mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by the cessation of gas evolution).
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. This will yield the crude 4-methoxy-3-nitrobenzoyl chloride.
-
Amidation: Dissolve the crude acyl chloride in a dry aprotic solvent such as dichloromethane. In a separate beaker, cool a solution of concentrated ammonium hydroxide in an ice bath. Slowly add the acyl chloride solution dropwise to the cold ammonium hydroxide solution with vigorous stirring.
-
Product Isolation: Continue stirring the reaction mixture for 1-2 hours, allowing it to slowly warm to room temperature. The solid product, this compound, will precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any remaining salts. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
Caption: Synthesis workflow for this compound.
Spectroscopic Analysis
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy protons, and the amide protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H (ortho to amide) | ~8.2 | d |
| Aromatic-H (ortho to nitro) | ~7.8 | dd |
| Aromatic-H (ortho to methoxy) | ~7.2 | d |
| Methoxy (-OCH₃) | ~4.0 | s |
| Amide (-NH₂) | ~7.5 and ~7.9 (broad) | s |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the aromatic ring are particularly sensitive to the nature of the substituents.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (amide) | ~167 |
| C-OCH₃ | ~158 |
| C-NO₂ | ~140 |
| C-CONH₂ | ~133 |
| Aromatic CH | 110 - 130 |
| -OCH₃ | ~57 |
FT-IR Spectroscopy
The FT-IR spectrum is used to identify the functional groups present in the molecule. Key vibrational frequencies are expected for the amide, nitro, and methoxy groups, as well as the aromatic ring.
Table 4: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amide) | 3400 - 3200 | Medium |
| C-H Stretch (aromatic) | 3100 - 3000 | Medium |
| C=O Stretch (amide) | ~1660 | Strong |
| N-O Stretch (nitro, asymmetric) | ~1530 | Strong |
| N-O Stretch (nitro, symmetric) | ~1350 | Strong |
| C-O Stretch (methoxy) | ~1250 | Strong |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The fragmentation of this compound under electron ionization (EI) is expected to proceed through characteristic losses of functional groups.
Caption: Proposed mass spectrometry fragmentation pathway.
Potential Biological Activity
While specific biological activity for this compound is not extensively documented, the broader class of nitrobenzamides has been investigated for various therapeutic applications.
-
Anticancer Activity: Some nitrobenzamide derivatives have shown potential as anticancer agents. Their mechanism of action can involve the inhibition of key enzymes in cancer cell proliferation and survival.
-
PARP Inhibition: Benzamide-containing compounds are known to be inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. PARP inhibitors are a class of targeted cancer therapies. The nitro and methoxy substitutions on the benzamide scaffold could modulate its interaction with the PARP active site.
Further research is required to elucidate the specific biological targets and therapeutic potential of this compound.
Conclusion
This compound is a versatile chemical compound with potential applications in organic synthesis and medicinal chemistry. This technical guide has provided a detailed overview of its molecular structure, properties, a plausible synthetic route, and predicted spectroscopic data. The information presented herein serves as a valuable resource for researchers and scientists working with this and related compounds, facilitating further investigation into its chemical and biological properties.
References
4-Methoxy-3-nitrobenzamide: A Technical Guide to its Potential Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methoxy-3-nitrobenzamide is a small molecule whose direct mechanism of action has not been extensively elucidated in publicly available research. However, its structural motifs—a benzamide core, a methoxy group, and a nitro group—are present in numerous biologically active compounds. This technical guide consolidates the available information on this compound and explores its potential mechanisms of action by examining the established activities of structurally related molecules. The primary focus will be on two prominent areas of research for benzamide derivatives: Poly(ADP-ribose) polymerase (PARP) inhibition and protein kinase inhibition. This document provides a theoretical framework for the investigation of this compound, including potential signaling pathways, hypothetical experimental workflows, and representative quantitative data from analogous compounds.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₈N₂O₄
-
Molecular Weight: 196.16 g/mol [1]
-
CAS Number: 10397-58-7[1]
Synthesis
Proposed Synthetic Pathway
A likely two-step synthesis would start from 4-methoxybenzoic acid:
-
Nitration of 4-methoxybenzoic acid: This electrophilic aromatic substitution is typically performed using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the position ortho to the methoxy group and meta to the carboxylic acid group.
-
Amidation of 4-methoxy-3-nitrobenzoic acid: The resulting carboxylic acid can be converted to the primary amide. A common method is to first activate the carboxylic acid by converting it to an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent reaction of the acyl chloride with ammonia would yield this compound.
Potential Mechanisms of Action
Based on the extensive research into the biological activities of benzamide and nitroaromatic compounds, two primary potential mechanisms of action for this compound are proposed: PARP inhibition and kinase inhibition.
PARP Inhibition
The benzamide scaffold is a well-established pharmacophore in the design of PARP inhibitors.[2] Many potent PARP inhibitors utilize the benzamide moiety to mimic the nicotinamide portion of the PARP substrate, NAD+.[2][3] This competitive inhibition of PARP enzymes, particularly PARP-1 and PARP-2, disrupts the repair of DNA single-strand breaks (SSBs). In cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, the accumulation of unrepaired SSBs leads to the formation of cytotoxic double-strand breaks (DSBs) and subsequent cell death through a mechanism known as synthetic lethality.[2][4]
Given that this compound contains the core benzamide structure, it is plausible that it could exhibit inhibitory activity against PARP enzymes. The methoxy and nitro substituents on the phenyl ring would influence its binding affinity and selectivity for the nicotinamide-binding pocket of PARP.
Caption: Hypothetical mechanism of PARP inhibition by this compound.
Kinase Inhibition
The benzamide scaffold is also a versatile component in the design of protein kinase inhibitors.[5] Numerous benzamide derivatives have been developed to target various kinases, including Bcr-Abl, RAF kinases, and Fms-like tyrosine kinase 3 (FLT3), which are often dysregulated in cancer.[5][6][7] The benzamide group can form crucial hydrogen bond interactions within the ATP-binding pocket of kinases. The substituents on the benzamide ring play a critical role in determining the potency and selectivity of the inhibitor.
The presence of the benzamide core in this compound suggests its potential to act as a kinase inhibitor. The methoxy and nitro groups would modulate its interaction with the kinase active site, potentially conferring selectivity for certain kinases.
Caption: Hypothetical mechanism of kinase inhibition by this compound.
Quantitative Data for Structurally Related Compounds
No direct quantitative data for the biological activity of this compound was identified. However, the following tables summarize the inhibitory potency of other benzamide derivatives against PARPs and kinases, providing a benchmark for potential future studies.
Table 1: PARP Inhibitory Activity of Selected Benzamide Derivatives
| Compound | Target | IC₅₀ (nM) | Cell Line |
| 3-Nitrobenzamide | PARP-1 | 3300 | Cell-free |
| Olaparib | PARP-1 | 1.9 | - |
| Olaparib | PARP-2 | 1.5 | - |
| Rucaparib | PARP-1 | 1.4 | - |
| Rucaparib | PARP-2 | 1.4 | - |
| Talazoparib | PARP-1 | 0.57 | - |
| Talazoparib | PARP-2 | 0.31 | - |
| Niraparib | PARP-1 | 3.8 | - |
| Niraparib | PARP-2 | 2.1 | - |
| Veliparib | PARP-1 | 4.7 | - |
| Veliparib | PARP-2 | 2.9 | - |
| Compound 13f (novel benzamide derivative) | PARP-1 | 0.25 | - |
Note: IC₅₀ values can vary between different studies and assay conditions.[3][4][8]
Table 2: Antiproliferative Activity of a Novel Benzamide-based PARP-1 Inhibitor (Compound 13f)
| Cell Line | IC₅₀ (µM) |
| HCT116 (human colorectal cancer) | 0.30 |
| DLD-1 (human colorectal cancer) | 2.83 |
| SW480 (human colorectal cancer) | >50 |
| NCM460 (human normal colonic epithelial) | 10.11 |
[8]
Proposed Experimental Protocols
To investigate the potential mechanisms of action of this compound, the following experimental protocols are proposed based on standard methodologies for evaluating PARP and kinase inhibitors.
PARP1 Enzymatic Inhibition Assay
This assay would determine the direct inhibitory effect of this compound on the enzymatic activity of PARP-1.
-
Reagents and Materials:
-
Recombinant human PARP-1 enzyme
-
Histone H1 (as a substrate for PARylation)
-
Biotinylated NAD+
-
Streptavidin-HRP conjugate
-
HRP substrate (e.g., TMB)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
96-well plates (high-binding)
-
This compound stock solution in DMSO
-
Positive control inhibitor (e.g., Olaparib)
-
-
Procedure:
-
Coat a 96-well plate with Histone H1 and incubate overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Prepare serial dilutions of this compound and the positive control in assay buffer.
-
Add the compound dilutions to the wells.
-
Add the PARP-1 enzyme to the wells.
-
Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+.
-
Incubate for 1 hour at room temperature.
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP conjugate and incubate for 1 hour.
-
Wash the plate.
-
Add HRP substrate and incubate until color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
-
Kinase Inhibition Assay (Generic)
This protocol describes a general method to screen this compound against a panel of kinases.
-
Reagents and Materials:
-
Panel of recombinant protein kinases
-
Specific peptide substrates for each kinase
-
ATP
-
Assay buffer
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
This compound stock solution in DMSO
-
Positive control inhibitor (e.g., Staurosporine or a kinase-specific inhibitor)
-
-
Procedure:
-
Prepare serial dilutions of this compound and the positive control.
-
In a 384-well plate, add the test compound solution.
-
Add the kinase enzyme and its specific substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions (e.g., by measuring luminescence).
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
Hypothetical Experimental Workflow
Caption: A logical workflow for the preclinical evaluation of this compound.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is currently lacking, its chemical structure suggests that it is a promising candidate for investigation as a PARP inhibitor and/or a kinase inhibitor. The benzamide scaffold is a proven pharmacophore for both target classes. Future research should focus on the synthesis and biological evaluation of this compound using the types of experimental protocols outlined in this guide. Such studies will be crucial in determining its true therapeutic potential and could pave the way for the development of novel therapeutics. The nitro group also offers possibilities for bioreductive activation, a mechanism seen in other nitroaromatic anticancer agents, which warrants further investigation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Orally Bioavailable Benzimidazole Reverse Amides as Pan RAF Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
spectroscopic data (NMR, IR, Mass Spec) of 4-Methoxy-3-nitrobenzamide
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data of 4-Methoxy-3-nitrobenzamide
The following tables summarize the anticipated spectroscopic data for this compound based on standard chemical shift and fragmentation principles.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.2 | d | 1H | Ar-H (H-2) |
| ~7.8 | dd | 1H | Ar-H (H-6) |
| ~7.2 | d | 1H | Ar-H (H-5) |
| ~7.5 (broad s) | s | 1H | -NH₂ |
| ~6.0 (broad s) | s | 1H | -NH₂ |
| ~4.0 | s | 3H | -OCH₃ |
Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are approximate and may vary based on solvent and concentration.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~168 | C=O (Amide) |
| ~155 | Ar-C (C-4) |
| ~140 | Ar-C (C-3) |
| ~135 | Ar-C (C-1) |
| ~130 | Ar-C (C-6) |
| ~120 | Ar-C (C-2) |
| ~115 | Ar-C (C-5) |
| ~57 | -OCH₃ |
Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are approximate.
Table 3: Predicted Key IR Spectral Data
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 | N-H stretch (amide) |
| 1680-1640 | C=O stretch (amide) |
| 1540-1500 | N-O asymmetric stretch (nitro) |
| 1360-1320 | N-O symmetric stretch (nitro) |
| 1280-1200 | C-O stretch (aryl ether) |
Sample preparation: KBr pellet or ATR.
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 196 | [M]⁺ (Molecular ion) |
| 180 | [M-NH₂]⁺ |
| 150 | [M-NO₂]⁺ |
| 135 | [M-NH₂-OCH₃]⁺ |
Ionization method: Electron Ionization (EI).
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound from 4-Methoxy-3-nitrobenzoic Acid
This two-step procedure involves the conversion of the carboxylic acid to an acyl chloride, followed by amidation.
Step 1: Synthesis of 4-methoxy-3-nitrobenzoyl chloride
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxy-3-nitrobenzoic acid (1.0 eq).
-
Add thionyl chloride (SOCl₂) (2.0-3.0 eq) in excess.
-
Gently reflux the mixture for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude 4-methoxy-3-nitrobenzoyl chloride is typically used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude 4-methoxy-3-nitrobenzoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution in an ice bath (0 °C).
-
Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR: Acquire the proton NMR spectrum using a standard 400 or 500 MHz spectrometer.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
-
KBr Pellet Method: Mix a small amount of the dried sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV to generate the mass spectrum.
-
Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
The Synthesis of 4-Methoxy-3-nitrobenzamide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review of the core synthesis of 4-Methoxy-3-nitrobenzamide, a key intermediate in the development of various pharmaceutical compounds. This document details the primary synthetic pathways, experimental protocols, and quantitative data to facilitate its practical application in a laboratory setting.
Introduction
This compound serves as a crucial building block in medicinal chemistry. Its structure, featuring a methoxy group, a nitro group, and a benzamide moiety, offers multiple points for chemical modification, making it a versatile precursor for the synthesis of more complex molecules with potential therapeutic activities. The efficient and scalable synthesis of this compound is therefore of significant interest to the drug development community. This guide focuses on the most prevalent and well-documented synthetic route, proceeding via the nitration of 4-methoxybenzoic acid followed by amidation.
Primary Synthetic Pathway
The most common and reliable synthesis of this compound is a two-step process. The first step involves the electrophilic nitration of commercially available 4-methoxybenzoic acid (also known as p-anisic acid) to produce 4-methoxy-3-nitrobenzoic acid. The second step is the conversion of this carboxylic acid intermediate into the final amide product. This amidation is typically achieved by first activating the carboxylic acid, most commonly by converting it to its acyl chloride, which is then reacted with ammonia.
The Strategic Role of 4-Methoxy-3-nitrobenzamide in Synthetic Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Methoxy-3-nitrobenzamide is a key chemical intermediate, valued for its role as a versatile building block in the synthesis of a variety of more complex organic molecules. Its unique structure, featuring a methoxy, a nitro, and a benzamide group, offers multiple reaction sites for chemical modification. This technical guide provides an in-depth overview of its synthesis, chemical properties, and its pivotal role as a synthetic intermediate, particularly in the development of pharmaceutical compounds.
Chemical Properties and Specifications
This compound is a solid, often appearing as a tan powder. Its chemical structure and properties are summarized in the table below.
| Property | Value |
| CAS Number | 10397-58-7 |
| Molecular Formula | C₈H₈N₂O₄ |
| Molecular Weight | 196.16 g/mol |
| Appearance | Tan solid[1] |
| Melting Point | 157 °C |
| Boiling Point | 513.6±50.0 °C (Predicted)[2] |
| Density | 1.309±0.06 g/cm³ (Predicted)[2] |
Synthesis of this compound
The primary synthetic route to this compound involves a two-step process starting from 4-methoxy-3-nitrobenzoic acid. The first step is the conversion of the carboxylic acid to a more reactive acid chloride, followed by amidation.
Experimental Protocol: Synthesis of this compound from 4-Methoxy-3-nitrobenzoic acid
Step 1: Formation of 4-Methoxy-3-nitrobenzoyl chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-methoxy-3-nitrobenzoic acid (1.0 eq) in a suitable anhydrous solvent such as toluene or dichloromethane.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add thionyl chloride (SOCl₂, 2.0-3.0 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator to obtain the crude 4-methoxy-3-nitrobenzoyl chloride, which can be used in the next step without further purification.
Step 2: Amidation
-
Dissolve the crude 4-methoxy-3-nitrobenzoyl chloride in a dry aprotic solvent like dichloromethane.
-
In a separate flask, cool a concentrated solution of aqueous ammonia (NH₃) to 0 °C.
-
Add the solution of the acid chloride dropwise to the cooled ammonia solution with vigorous stirring.
-
Continue stirring for 1-2 hours at 0 °C.
-
The resulting solid precipitate is collected by filtration, washed with cold water, and dried to afford this compound.
Role as a Synthetic Intermediate
The primary utility of this compound in organic synthesis lies in the reactivity of its nitro group, which can be readily reduced to an amino group. This transformation yields 3-amino-4-methoxybenzamide, a valuable precursor in the synthesis of various biologically active molecules and dyes.
Experimental Protocol: Reduction of this compound to 3-Amino-4-methoxybenzamide
-
In a hydrogenation vessel, suspend this compound (1.0 eq) in ethanol.
-
Add a catalytic amount of Raney-Nickel.
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture at room temperature for 48 hours.[3]
-
Upon completion of the reaction (monitored by TLC or LC-MS), carefully filter the catalyst.
-
The filtrate is concentrated under reduced pressure to yield 3-amino-4-methoxybenzamide. A typical yield for this reduction is approximately 95%.[3]
Application in Drug Development: Synthesis of Bioactive Molecules
3-Amino-4-methoxybenzamide, derived from this compound, is a key intermediate in the synthesis of various pharmaceutical compounds. The amino and amide functionalities provide handles for further chemical modifications to build complex molecular architectures. For instance, it serves as a precursor for the synthesis of fluoroquinolone antibiotics and sulfonamide derivatives.[3]
Quantitative Data
The following table summarizes key quantitative data for this compound and its reduced form, 3-amino-4-methoxybenzamide.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Spectroscopic Data |
| This compound | C₈H₈N₂O₄ | 196.16 | 157 | ¹H NMR (predicted): δ 8.2 (s, 1H), 7.8 (d, 1H), 7.3 (d, 1H), 4.0 (s, 3H). ¹³C NMR (predicted): δ 166, 155, 140, 135, 130, 115, 112, 57. IR (KBr, cm⁻¹): ~3400, 3200 (N-H), ~1660 (C=O), ~1530, 1340 (NO₂). MS (EI): m/z 196 (M⁺). |
| 3-Amino-4-methoxybenzamide | C₈H₁₀N₂O₂ | 166.18 | 157[4] | ¹H NMR (DMSO-d₆): δ 7.87 (s, 1H), 7.19 (s, 1H), 6.99 (s, 1H), 3.81 (s, 3H). MS (EI): m/z 166 (M⁺), 151. IR (KBr): Peaks available from NIST database.[5] |
Conclusion
This compound is a valuable and versatile synthetic intermediate. Its straightforward synthesis from 4-methoxy-3-nitrobenzoic acid and its efficient conversion to 3-amino-4-methoxybenzamide make it a crucial building block in medicinal chemistry and other areas of organic synthesis. The ability to introduce an amino group at a specific position on the benzamide scaffold opens up numerous possibilities for the creation of complex and biologically active molecules, underscoring its importance for researchers and professionals in drug development.
References
- 1. 333350-13-3 CAS MSDS (N-[4-(benzyloxy)phenyl]-3-nitro-4-methoxybenzamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 4-Methoxy-3-nitrobenzaldehyde | C8H7NO4 | CID 700608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis routes of 2-Amino-4-methoxybenzamide [benchchem.com]
- 4. 3-Amino-4-methoxybenzamide | C8H10N2O2 | CID 87135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Amino-4-methoxybenzamide [webbook.nist.gov]
An In-depth Technical Guide to 4-Methoxy-3-nitrobenzamide: Properties, Synthesis, and Spectroscopic Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Methoxy-3-nitrobenzamide. It includes a detailed, plausible experimental protocol for its synthesis and purification, alongside a thorough analysis of its expected spectroscopic characteristics. While specific biological activity data for this compound is not extensively available, this guide touches upon the known activities of related nitrobenzamide derivatives, suggesting potential avenues for future research.
Core Physical and Chemical Properties
This compound is a substituted aromatic amide with the molecular formula C₈H₈N₂O₄ and a molecular weight of 196.16 g/mol . The presence of a nitro group and a methoxy group on the benzene ring, ortho and para to the benzamide functionality respectively, significantly influences its chemical reactivity and physical properties.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈N₂O₄ | [1] |
| Molecular Weight | 196.16 g/mol | [1] |
| CAS Number | 10397-58-7 | [2] |
| Appearance | Expected to be a solid | [3] |
| Melting Point | Not definitively reported; precursor 4-Methoxy-3-nitrobenzoic acid melts at 192-194 °C | [4] |
| Solubility | Expected to have low solubility in water and higher solubility in polar organic solvents. | [5] |
| pKa | Not reported |
Synthesis and Purification: An Experimental Protocol
The synthesis of this compound is most directly achieved through the amidation of its corresponding carboxylic acid, 4-methoxy-3-nitrobenzoic acid. A common and effective method involves the conversion of the carboxylic acid to an acyl chloride, followed by reaction with ammonia.
Synthesis of this compound from 4-Methoxy-3-nitrobenzoic Acid
This two-step procedure outlines a reliable method for the laboratory-scale synthesis of this compound.
Step 1: Synthesis of 4-Methoxy-3-nitrobenzoyl chloride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-methoxy-3-nitrobenzoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq).
-
Reaction: Heat the mixture to reflux (approximately 79 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Work-up: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure. The resulting crude 4-methoxy-3-nitrobenzoyl chloride can be used directly in the next step.
Step 2: Amidation of 4-Methoxy-3-nitrobenzoyl chloride
-
Reaction Setup: Dissolve the crude 4-methoxy-3-nitrobenzoyl chloride in a suitable anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a flask cooled in an ice bath.
-
Reaction: Slowly bubble anhydrous ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring. The amide product will precipitate out of the solution.
-
Work-up: Filter the solid product and wash with cold water to remove any ammonium chloride byproduct.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure product.[5]
Spectroscopic Characterization
| Spectroscopic Technique | Predicted Data |
| ¹H NMR | Aromatic protons are expected in the δ 7.0-8.5 ppm range. The methoxy protons should appear as a singlet around δ 3.9-4.1 ppm. The amide protons will likely appear as two broad singlets between δ 5.5-8.5 ppm, with their chemical shift being concentration and solvent dependent. |
| ¹³C NMR | The carbonyl carbon is expected to resonate in the δ 165-170 ppm region. Aromatic carbons will appear between δ 110-160 ppm. The methoxy carbon should be observed around δ 55-60 ppm. |
| FT-IR (cm⁻¹) | N-H stretching of the primary amide should appear as two bands in the 3400-3100 cm⁻¹ region.[6] The C=O (amide I) stretch is expected around 1680-1630 cm⁻¹.[6] The N-H bend (amide II) will likely be observed near 1650-1620 cm⁻¹.[7] Asymmetric and symmetric stretching of the NO₂ group should appear around 1550-1500 cm⁻¹ and 1370-1330 cm⁻¹, respectively. The C-O stretching of the methoxy group will be in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions. |
| Mass Spectrometry (EI) | The molecular ion peak (M⁺) should be observed at m/z 196. Common fragmentation patterns for nitroaromatic compounds include the loss of NO₂ (m/z 46) and NO (m/z 30).[8] Fragmentation of the amide group could lead to the loss of NH₂ (m/z 16). |
Potential Biological Activity: An Area for Future Investigation
While there is no specific data on the biological activity or signaling pathways of this compound, the broader class of nitrobenzamide derivatives has been investigated for various therapeutic applications, particularly as anticancer agents.[9][10][11] Research on compounds such as 4-iodo-3-nitrobenzamide has shown that they can act as prodrugs, being selectively activated in the hypoxic environment of tumors to exert cytotoxic effects.[12] These compounds have been shown to target key enzymes in tumor glycolysis and induce necrotic cell death pathways.[12]
The structural similarity of this compound to these biologically active molecules suggests that it may also possess interesting pharmacological properties. Future research should focus on evaluating its cytotoxicity against a panel of cancer cell lines and investigating its mechanism of action, including its potential to be activated under hypoxic conditions and its effects on cellular signaling pathways.
References
- 1. 4-METHOXY-3-NITROBIPHENYL(15854-73-6) 13C NMR spectrum [chemicalbook.com]
- 2. 4-Methoxy-3-nitrobenzaldehyde | C8H7NO4 | CID 700608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-methoxy-3-nitro-N-phenylbenzamide | C14H12N2O4 | CID 7331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Methoxy-3-nitrobenzoic acid | CAS#:89-41-8 | Chemsrc [chemsrc.com]
- 5. researchgate.net [researchgate.net]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]
- 11. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-cancer action of 4-iodo-3-nitrobenzamide in combination with buthionine sulfoximine: inactivation of poly(ADP-ribose) polymerase and tumor glycolysis and the appearance of a poly(ADP-ribose) polymerase protease - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 4-Methoxy-3-nitrobenzamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 4-Methoxy-3-nitrobenzamide, a valuable intermediate in medicinal chemistry and organic synthesis. The protocol is based on established chemical transformations, including electrophilic aromatic nitration and subsequent amidation.
Introduction
This compound serves as a key building block for the synthesis of various heterocyclic compounds and pharmacologically active molecules. The presence of the nitro group allows for further functionalization, such as reduction to an amine, which opens pathways to a diverse range of derivatives. The following protocol outlines a reliable two-step synthesis route starting from 4-methoxybenzoic acid.
Data Presentation
The following table summarizes typical quantitative data for the key reactions involved in the synthesis of this compound, based on analogous transformations reported in the literature.
| Step | Reaction | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1 | Nitration | 4-Methoxybenzoic Acid | Conc. Nitric Acid, Conc. Sulfuric Acid | 4-Methoxy-3-nitrobenzoic Acid | 75-90% |
| 2 | Amidation | 4-Methoxy-3-nitrobenzoic Acid | Thionyl Chloride, Ammonium Hydroxide | This compound | ~90%[1] |
Experimental Protocols
Step 1: Synthesis of 4-Methoxy-3-nitrobenzoic Acid
This procedure details the nitration of 4-methoxybenzoic acid.
Materials:
-
4-Methoxybenzoic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (60-70%)[2]
-
Ice
-
Distilled water
-
Beakers
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Buchner funnel and filter paper
Procedure:
-
In a beaker, carefully add 4-methoxybenzoic acid to an excess of concentrated sulfuric acid, ensuring the mixture is well-stirred and cooled in an ice bath to maintain a temperature below 0°C.[2]
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution using a dropping funnel. The temperature of the reaction mixture should be carefully monitored and maintained below 15°C throughout the addition.[3]
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional hour to ensure the completion of the nitration reaction.[2]
-
Pour the reaction mixture slowly onto a large amount of crushed ice with constant stirring to precipitate the product.[2]
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the collected solid thoroughly with cold distilled water to remove any residual acid.
-
Dry the product, 4-methoxy-3-nitrobenzoic acid, completely. The expected yield is typically high.
Step 2: Synthesis of this compound
This procedure describes the conversion of 4-methoxy-3-nitrobenzoic acid to this compound.[1]
Materials:
-
4-Methoxy-3-nitrobenzoic acid
-
Thionyl chloride
-
Toluene (or other suitable solvent)
-
Dichloromethane (or other suitable aprotic solvent)
-
Concentrated Ammonium Hydroxide
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, reflux a mixture of 4-methoxy-3-nitrobenzoic acid and an excess of thionyl chloride in a suitable solvent like toluene for 2-3 hours.[1]
-
After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator to obtain the crude 4-methoxy-3-nitrobenzoyl chloride.
-
Dissolve the crude acyl chloride in a dry aprotic solvent such as dichloromethane.
-
In a separate beaker, cool a solution of concentrated ammonium hydroxide in an ice bath.
-
Add the solution of the acyl chloride dropwise to the cooled ammonium hydroxide solution with vigorous stirring.[1]
-
Continue stirring the reaction mixture for 1-2 hours.
-
Collect the resulting solid precipitate by filtration.
-
Wash the solid with water and then dry it to afford this compound.
Mandatory Visualization
The following diagram illustrates the synthetic workflow for this compound.
Caption: Synthetic pathway for this compound.
References
Application Notes: 4-Methoxy-3-nitrobenzamide as a Versatile Intermediate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-3-nitrobenzamide is a valuable synthetic intermediate in medicinal chemistry, primarily serving as a precursor for the 3-amino-4-methoxybenzamide scaffold. This scaffold is a key structural component in a variety of pharmacologically active agents, most notably in the development of targeted cancer therapies such as kinase and poly (ADP-ribose) polymerase (PARP) inhibitors. The strategic positioning of the amino and methoxy groups on the benzamide ring allows for versatile chemical modifications, enabling the synthesis of diverse compound libraries for drug discovery programs.
The critical transformation leveraging this compound is the reduction of its nitro group to a primary amine. This seemingly simple step unlocks the potential of the molecule, converting it into a versatile building block, 3-amino-4-methoxybenzamide, ready for incorporation into complex drug candidates. These subsequent derivatives have shown significant promise in modulating key signaling pathways implicated in cancer cell proliferation and survival.
Key Synthetic Transformation: Reduction to 3-Amino-4-methoxybenzamide
The conversion of this compound to 3-Amino-4-methoxybenzamide is a pivotal step. Catalytic hydrogenation is a common and efficient method for this transformation, offering high yields and clean reaction profiles.
Experimental Protocol: Catalytic Hydrogenation of this compound
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C) catalyst
-
Methanol (or Ethanol/Ethyl Acetate)
-
Hydrogen gas (H₂) source
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel suitable for hydrogenation (e.g., Parr shaker or a flask with a balloon)
-
Filtration apparatus (e.g., Buchner funnel with Celite® pad)
-
Rotary evaporator
Procedure:
-
Vessel Preparation: In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in a sufficient volume of methanol.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add the 10% Pd/C catalyst to the solution (typically 5-10 mol% of the substrate).
-
Hydrogenation: Seal the reaction vessel. Purge the vessel first with an inert gas and then with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi or using a hydrogen-filled balloon for atmospheric pressure)[1].
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional methanol to ensure complete recovery of the product.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-Amino-4-methoxybenzamide. The product can be purified further by recrystallization or column chromatography if necessary.
Caption: Synthetic workflow for the reduction of this compound.
Application in Kinase Inhibitor Synthesis
The 3-amino-4-methoxybenzamide scaffold is utilized in the synthesis of potent kinase inhibitors, particularly those targeting the Bcr-Abl tyrosine kinase, which is a key driver in Chronic Myeloid Leukemia (CML). The amino group of the intermediate serves as a crucial attachment point for coupling with other heterocyclic fragments to build the final inhibitor.
Example: Synthesis of Bcr-Abl Kinase Inhibitors
General Protocol: Amide Coupling for Kinase Inhibitor Synthesis
-
Activation of Carboxylic Acid: A substituted benzoic acid (e.g., 4-((4-methylpiperazin-1-yl)methyl)benzoic acid) is activated. This can be achieved by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.
-
Amide Bond Formation: The activated acyl chloride is then reacted with an aniline derivative, such as 3-amino-4-methoxybenzamide, in the presence of a base (e.g., pyridine, triethylamine) to form the final amide product.
-
Purification: The resulting crude product is purified using standard techniques like column chromatography or recrystallization to yield the final kinase inhibitor.
Bcr-Abl Signaling Pathway in CML
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives CML by activating multiple downstream signaling pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.[2][3][4][5] Inhibitors synthesized from the aminobenzamide scaffold target the ATP-binding site of the Bcr-Abl kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking these oncogenic signals.
Caption: The Bcr-Abl signaling pathway and the point of intervention by kinase inhibitors.
Application in PARP Inhibitor Synthesis
Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for DNA single-strand break repair.[6][7] In cancers with deficiencies in other DNA repair pathways (like those with BRCA1/2 mutations), inhibiting PARP leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality. The 3-aminobenzamide structure itself is a known PARP inhibitor, and its derivatives are explored for developing more potent and selective agents.
PARP-1 Signaling in DNA Repair
Upon detecting a DNA single-strand break, PARP-1 binds to the damaged site and catalyzes the formation of long poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins.[6][8] This PARylation acts as a scaffold to recruit other DNA repair proteins, initiating the repair process. PARP inhibitors block this catalytic activity, preventing the recruitment of repair machinery and trapping PARP-1 on the DNA, which disrupts replication and leads to cell death in repair-deficient cancer cells.
Caption: The role of PARP-1 in DNA repair and the mechanism of PARP inhibitors.
Quantitative Data
Derivatives of the aminobenzamide scaffold have demonstrated potent inhibitory activity against various kinases. Below is a representative table of IC₅₀ values for a series of thiazolamide–benzamide derivatives, showcasing the potency that can be achieved with this structural motif against Bcr-Abl kinase and its T315I mutant, which confers resistance to many first-generation inhibitors.
| Compound ID | Bcr-Abl IC₅₀ (µM) | Bcr-Abl (T315I) IC₅₀ (µM) |
| 3a | 2.451 | 45.31 |
| 3e | 1.983 | 41.23 |
| 3m | 1.273 | 39.89 |
| 3n | 1.542 | 40.11 |
| 3p | 2.011 | 43.56 |
| 4c | 2.876 | 48.79 |
| 4f | 2.543 | 46.54 |
| 4g | 2.134 | 44.32 |
| Data adapted from a study on novel thiazolamide–benzamide derivatives as broad-spectrum Bcr-Abl inhibitors.[9][10] |
Conclusion
This compound is a crucial starting material in medicinal chemistry, providing efficient access to the 3-amino-4-methoxybenzamide scaffold. This intermediate is instrumental in the synthesis of targeted therapeutics, particularly kinase and PARP inhibitors. The protocols and pathways outlined in these notes demonstrate the compound's utility and provide a framework for its application in drug discovery and development programs aimed at creating novel anticancer agents.
References
- 1. Bioorganic & medicinal chemistry letters [vivo.weill.cornell.edu]
- 2. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. US20080103305A1 - Process for the preparation of imatinib - Google Patents [patents.google.com]
- 6. Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biopharmaceutical Evaluation of Imatinib Analogues Featuring Unusual Structural Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of analogues of the kinase inhibitor nilotinib as Abl and Kit inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and broad-spectrum Bcr-Abl inhibitory activity of novel thiazolamide–benzamide derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Methoxy-3-nitrobenzamide as a Research Chemical
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Methoxy-3-nitrobenzamide as a versatile research chemical. Primarily, it serves as a crucial building block in the synthesis of novel compounds with potential therapeutic applications, particularly in the realm of oncology. While direct biological activity of this compound is not extensively documented, its derivatives have shown significant anti-tumor properties. Furthermore, the benzamide scaffold is a well-established pharmacophore in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors, suggesting a potential application for derivatives of this compound in this area.
Application as a Synthetic Intermediate for Anti-Tumor Agents
This compound is a valuable starting material for the synthesis of a variety of 4-substituted-3-nitrobenzamide derivatives. Research has demonstrated that compounds derived from this scaffold exhibit potent anti-tumor activity against several human cancer cell lines.[1] The methoxy group at the 4-position can be readily converted into a variety of other functional groups, allowing for the exploration of structure-activity relationships and the optimization of anti-cancer efficacy.
Data Presentation: Anti-Tumor Activity of 4-Substituted-3-nitrobenzamide Derivatives
The following table summarizes the growth inhibition (GI50) values for a series of 4-substituted-3-nitrobenzamide derivatives against various cancer cell lines, as reported in the literature.[1] This data highlights the potential of this chemical class as a source of novel anti-cancer agents.
| Compound | Substitution at 4-position | HCT-116 (Colon Cancer) GI50 (µM) | MDA-MB-435 (Melanoma) GI50 (µM) | HL-60 (Leukemia) GI50 (µM) |
| 4a | -NH(CH2)2OH | 1.904 | 2.111 | 2.056 |
| 4g | -N(CH3)2 | >10 | 1.008 | 1.993 |
| 4l | -Piperidin-1-yl | >10 | 3.586 | 3.778 |
| 4m | -Morpholin-4-yl | >10 | 2.543 | 2.876 |
| 4n | -4-Methylpiperazin-1-yl | >10 | 1.892 | 2.331 |
Potential Application in PARP Inhibition
The benzamide functional group is a key structural feature in many known PARP inhibitors.[2][3] PARP enzymes, particularly PARP1, play a critical role in DNA repair.[4][5] In cancer cells with deficient DNA repair mechanisms, such as those with BRCA mutations, inhibition of PARP leads to synthetic lethality, making PARP inhibitors a promising class of anti-cancer drugs.[3][4] Given its benzamide core, derivatives of this compound are logical candidates for screening as potential PARP inhibitors.
Experimental Protocols
Protocol 1: Synthesis of a 4-Substituted-3-nitrobenzamide Derivative
This protocol describes a general method for the synthesis of a 4-substituted-3-nitrobenzamide derivative from this compound via nucleophilic aromatic substitution.
Materials:
-
This compound
-
A suitable amine (e.g., piperidine, morpholine, N-methylpiperazine)
-
Dimethyl sulfoxide (DMSO)
-
Potassium carbonate (K2CO3)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in DMSO, add the desired amine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 4-substituted-3-nitrobenzamide derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, MS).
Protocol 2: In Vitro PARP1 Inhibition Assay (Fluorometric)
This protocol outlines a general procedure for assessing the inhibitory activity of a test compound, such as a derivative of this compound, against PARP1 enzyme. This protocol is based on commercially available PARP assay kits.[5]
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
NAD+ (Nicotinamide adenine dinucleotide)
-
Histones
-
Biotinylated NAD+
-
Streptavidin-HRP (Horse Radish Peroxidase)
-
HRP substrate (e.g., TMB)
-
Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)
-
Stop solution (e.g., 2 M H2SO4)
-
96-well microplate (high-binding)
-
Test compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., Olaparib)
-
Microplate reader capable of measuring fluorescence
Procedure:
-
Plate Preparation: Coat a 96-well microplate with histones by incubating a histone solution overnight at 4°C. Wash the plate with assay buffer.
-
Reaction Setup:
-
Add 50 µL of assay buffer containing activated DNA to each well.
-
Add 10 µL of the test compound at various concentrations (typically in a serial dilution). For the positive control, add a known PARP1 inhibitor. For the negative control (no inhibition), add DMSO.
-
Add 10 µL of PARP1 enzyme to all wells except for the blank.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
-
Initiate Reaction: Add 20 µL of a solution containing NAD+ and biotinylated NAD+ to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection:
-
Wash the wells with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 100 µL of Streptavidin-HRP diluted in assay buffer to each well and incubate for 30 minutes at room temperature.
-
Wash the wells again with wash buffer.
-
Add 100 µL of HRP substrate and incubate in the dark for 15-30 minutes.
-
Add 100 µL of stop solution to each well.
-
-
Data Acquisition: Measure the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the negative control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Synthesis of 4-substituted-3-nitrobenzamide derivatives.
Caption: Workflow for a PARP1 inhibition assay.
References
Application Notes and Protocols for the Analytical Detection of 4-Methoxy-3-nitrobenzamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the detection and quantification of 4-Methoxy-3-nitrobenzamide, a key intermediate in various synthetic processes. The following sections outline methodologies using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Introduction
This compound is a nitrobenzamide derivative that serves as a versatile building block in organic synthesis.[1] Its purity and concentration are critical parameters that can influence the yield and impurity profile of subsequent products. Therefore, robust analytical methods are essential for its accurate characterization. This document outlines recommended analytical approaches for the qualitative and quantitative analysis of this compound in various sample matrices.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of non-volatile and thermally labile compounds, making it suitable for this compound.[2] This method is ideal for routine purity checks and quantification.
Application Note: HPLC-UV Analysis
This method describes the determination of this compound purity and the quantification of related impurities. A reversed-phase HPLC method provides excellent separation and resolution of the main compound from its potential process-related impurities.
Experimental Protocol: HPLC-UV
a) Instrumentation and Columns:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data Acquisition: Chromatography data station for instrument control, data acquisition, and processing.
b) Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (0.1%)
-
This compound reference standard
c) Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25-26 min: 70% to 30% B
-
26-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
d) Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL (stock solution). Prepare working standards by serial dilution.
-
Sample Solution: Dissolve the sample containing this compound in the same diluent to a target concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Data Presentation: HPLC-UV Method Validation (Hypothetical Data)
| Parameter | Result |
| Linearity (Concentration Range) | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL |
| Precision (%RSD, n=6) | < 2.0% |
| Accuracy (Recovery %) | 98.5% - 101.2% |
Visualization: HPLC Experimental Workflow
Caption: HPLC experimental workflow for purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling
GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities.[2] For a compound like this compound, GC-MS can be particularly useful for identifying thermally stable impurities that may not be well-resolved by HPLC.
Application Note: GC-MS Analysis
This protocol details the use of GC-MS for the identification and semi-quantitative analysis of volatile and semi-volatile impurities in this compound samples. The mass spectrometer provides structural information, enabling the identification of unknown peaks.
Experimental Protocol: GC-MS
a) Instrumentation:
-
GC System: Equipped with a split/splitless injector and a capillary column.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
b) Reagents:
-
Dichloromethane (GC grade)
-
Methanol (GC grade)
-
Helium (carrier gas, 99.999% purity)
c) GC-MS Conditions:
-
Injector Temperature: 280 °C
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 15 °C/min to 300 °C
-
Hold: 10 min at 300 °C
-
-
MS Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-500 m/z
d) Sample Preparation:
-
Dissolve the sample in dichloromethane or another suitable solvent to a concentration of approximately 1 mg/mL.
-
Vortex to ensure complete dissolution.
Data Presentation: GC-MS Impurity Analysis (Hypothetical Data)
| Retention Time (min) | Major Ions (m/z) | Tentative Identification | Relative Abundance (%) |
| 8.5 | 180, 150, 122, 92 | 4-Methoxy-3-nitrobenzoic acid | 0.15 |
| 12.2 | 196, 180, 150 | This compound | 99.5 |
| 15.8 | 210, 194, 164 | Dimerization byproduct | 0.20 |
| 17.1 | 166, 136, 108 | Unidentified impurity | 0.15 |
Visualization: GC-MS Experimental Workflow
Caption: GC-MS experimental workflow for impurity analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for trace-level quantification of this compound, especially in complex matrices such as in-process control samples or biological fluids.[3][4]
Application Note: LC-MS/MS Analysis
This protocol outlines a highly sensitive and selective method for the quantification of this compound using LC-MS/MS with Multiple Reaction Monitoring (MRM). This approach is suitable for applications requiring very low detection limits.
Experimental Protocol: LC-MS/MS
a) Instrumentation:
-
LC System: UPLC or HPLC system.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
b) Reagents and Standards:
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium formate
-
This compound reference standard
c) LC Conditions:
-
Column: C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 10 mM Ammonium formate in Water
-
Mobile Phase B: Methanol
-
Gradient Program:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10% to 90% B
-
3.0-4.0 min: 90% B
-
4.0-4.1 min: 90% to 10% B
-
4.1-5.0 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
d) MS/MS Conditions:
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
MRM Transitions:
-
Quantifier: 197.1 > 180.1
-
Qualifier: 197.1 > 150.1
-
Data Presentation: LC-MS/MS Method Validation (Hypothetical Data)
| Parameter | Result |
| Linearity (Concentration Range) | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantitation (LOQ) | 0.1 ng/mL |
| Precision (%RSD, n=6) | < 5.0% |
| Accuracy (Recovery %) | 97.2% - 103.5% |
Visualization: Logical Relationship in Method Selection
Caption: Logical relationship for selecting an analytical method.
References
Application Notes and Protocols: 4-Methoxy-3-nitrobenzamide as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-3-nitrobenzamide is a valuable and versatile starting material in synthetic organic and medicinal chemistry. Its strategically positioned functional groups—a methoxy group, a nitro group, and a primary amide—offer a rich platform for the construction of a variety of complex heterocyclic scaffolds. The electron-withdrawing nitro group can be readily reduced to an amine, which then serves as a key nucleophile for intramolecular or intermolecular cyclization reactions. This reactivity profile makes this compound an attractive precursor for the synthesis of biologically relevant heterocyclic compounds, such as quinazolinones and benzimidazoles, which are core structures in numerous pharmaceutical agents.
These application notes provide an overview of the synthetic utility of this compound and detailed protocols for its conversion into key heterocyclic systems.
Key Synthetic Transformations
The primary synthetic strategy for utilizing this compound in heterocyclic synthesis involves the reduction of the nitro group to an amine, followed by cyclization. This two-step sequence can often be performed in a one-pot fashion, providing an efficient route to the desired heterocycles.
Caption: General synthetic pathways from this compound.
Application 1: Synthesis of Substituted Quinazolinones
Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. This compound can serve as a key precursor for the synthesis of 7-methoxy-substituted quinazolinones.
General Reaction Scheme
The synthesis of quinazolinones from 2-nitrobenzamides can be achieved in a one-pot reaction with an aldehyde using a reducing agent like sodium dithionite.[1] The in situ reduction of the nitro group to an amine is followed by condensation with the aldehyde and subsequent cyclization and oxidation to afford the quinazolinone.
Caption: Workflow for quinazolinone synthesis.
Experimental Protocol: Synthesis of 2-Aryl-7-methoxy-quinazolin-4(3H)-ones
This protocol is adapted from a general procedure for the synthesis of quinazolinones from 2-nitrobenzamides.[1]
Materials:
-
This compound
-
Substituted aryl aldehyde (e.g., benzaldehyde)
-
Sodium dithionite (Na₂S₂O₄)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Reflux condenser
-
Standard glassware for workup and purification
Procedure:
-
To a solution of this compound (1.0 mmol) and the aryl aldehyde (1.2 mmol) in a mixture of DMF (5 mL) and water (1 mL) in a round-bottom flask, add sodium dithionite (3.0 mmol).
-
Stir the reaction mixture at 100 °C for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
A precipitate will form. Collect the solid product by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-aryl-7-methoxy-quinazolin-4(3H)-one.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Representative Data
The following table provides representative data for analogous quinazolinone synthesis from a 2-nitrobenzamide.
| Starting 2-Nitrobenzamide | Aldehyde | Product | Yield (%) |
| 2-Nitrobenzamide | Benzaldehyde | 2-Phenylquinazolin-4(3H)-one | 85 |
| 2-Nitrobenzamide | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)quinazolin-4(3H)-one | 82 |
| 2-Nitrobenzamide | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)quinazolin-4(3H)-one | 88 |
Note: Yields are representative and may vary for the synthesis starting from this compound.
Application 2: Synthesis of Substituted Benzimidazoles
Benzimidazoles are another class of heterocyclic compounds with significant therapeutic applications, including antimicrobial, antiviral, and anticancer activities.[2] The synthesis of benzimidazoles from this compound first requires the reduction of the nitro group to form 3-amino-4-methoxybenzamide, which can then be cyclized.
General Reaction Scheme
The synthesis of benzimidazoles from o-phenylenediamines (which is what 3-amino-4-methoxybenzamide is a derivative of) can be achieved by condensation with an aldehyde, followed by oxidative cyclization.[3][4]
Caption: Workflow for benzimidazole synthesis.
Experimental Protocols
Step 1: Reduction of this compound to 3-Amino-4-methoxybenzamide
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Reflux condenser
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 mmol) in a mixture of ethanol (10 mL) and water (2 mL).
-
Add iron powder (3.0 mmol) and ammonium chloride (0.5 mmol) to the suspension.
-
Heat the mixture to reflux and stir for 2-3 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and filter it through a pad of celite to remove the iron catalyst.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-amino-4-methoxybenzamide, which can often be used in the next step without further purification.
Step 2: Synthesis of 2-Aryl-5-methoxy-1H-benzimidazole-6-carboxamides
This protocol is adapted from general procedures for benzimidazole synthesis.[3][4]
Materials:
-
3-Amino-4-methoxybenzamide (from Step 1)
-
Substituted aryl aldehyde
-
Acetonitrile
-
Hydrogen peroxide (H₂O₂, 30% solution)
-
Hydrochloric acid (HCl, catalytic amount)
-
Standard laboratory glassware
Procedure:
-
Dissolve 3-amino-4-methoxybenzamide (1.0 mmol) and the aryl aldehyde (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask.
-
Add a catalytic amount of hydrochloric acid.
-
To the stirred solution, add hydrogen peroxide (2.0 mmol) dropwise at room temperature.
-
Stir the reaction mixture for 1-2 hours at room temperature. Monitor the reaction by TLC.
-
After the reaction is complete, pour the mixture into water and neutralize it with a saturated sodium bicarbonate solution.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Representative Data
The following table provides representative data for analogous benzimidazole synthesis.
| Starting o-Phenylenediamine | Aldehyde | Product | Yield (%) |
| o-Phenylenediamine | Benzaldehyde | 2-Phenyl-1H-benzimidazole | 92 |
| o-Phenylenediamine | 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)-1H-benzimidazole | 95 |
| 4-Methyl-1,2-phenylenediamine | Benzaldehyde | 5-Methyl-2-phenyl-1H-benzimidazole | 90 |
Note: Yields are representative and may vary for the synthesis starting from 3-amino-4-methoxybenzamide.
Applications in Drug Discovery and Medicinal Chemistry
Heterocyclic compounds derived from this compound are of significant interest in drug discovery. The resulting quinazolinone and benzimidazole scaffolds can be further functionalized to generate libraries of compounds for screening against various biological targets.
Caption: Workflow of heterocyclic compounds in drug discovery.
The methoxy group on the benzamide precursor can also be a site for modification, for example, through demethylation to a hydroxyl group, which can then be further derivatized to explore structure-activity relationships (SAR). The diverse biological activities associated with these heterocyclic systems make this compound a valuable starting point for the development of new therapeutic agents.
References
- 1. Quinazolinone synthesis [organic-chemistry.org]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole synthesis [organic-chemistry.org]
- 4. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols: Derivatization of 4-Methoxy-3-nitrobenzamide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methoxy-3-nitrobenzamide is a versatile scaffold in medicinal chemistry, offering multiple avenues for derivatization to generate novel compounds with therapeutic potential. The strategic placement of the methoxy, nitro, and amide functionalities allows for a range of chemical modifications, enabling the exploration of diverse chemical spaces in drug discovery. This document provides detailed application notes and experimental protocols for the derivatization of this compound, with a focus on synthesizing potential inhibitors of Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair and a validated target in oncology.
Introduction
The benzamide moiety is a privileged structure in drug discovery, found in a wide array of approved drugs.[1] The presence of a nitro group on the aromatic ring, as in this compound, provides a key synthetic handle. Reduction of the nitro group to an amine is a facile transformation that yields a versatile intermediate, 3-amino-4-methoxybenzamide. This intermediate can then be readily coupled with a variety of carboxylic acids to generate a library of N-acylated derivatives. This approach allows for the systematic exploration of structure-activity relationships (SAR) by varying the nature of the coupled acid.
Derivatives of 3-amino-4-alkoxybenzamides have been investigated for their potential as kinase inhibitors and anticonvulsant agents.[2] Furthermore, the benzamide structure is a key feature of several clinical PARP inhibitors, which have shown significant efficacy in the treatment of cancers with deficiencies in DNA repair pathways.[3] This document outlines a workflow for the synthesis and evaluation of novel this compound derivatives as potential PARP inhibitors.
Synthetic Workflow
The overall synthetic strategy for the derivatization of this compound involves a two-step process:
-
Reduction of the Nitro Group: The nitro group of this compound is reduced to an amine to yield 3-amino-4-methoxybenzamide.
-
Amide Coupling: The resulting 3-amino-4-methoxybenzamide is coupled with various carboxylic acids to generate a library of N-substituted benzamide derivatives.
References
Scale-Up Synthesis of 4-Methoxy-3-nitrobenzamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of 4-Methoxy-3-nitrobenzamide, a key intermediate in the pharmaceutical and chemical industries. The following sections outline the primary synthetic strategies, key process considerations for scaling up production, detailed experimental protocols, and important safety measures.
Introduction
This compound and its derivatives are important building blocks in organic synthesis. The successful scale-up of its synthesis from laboratory to industrial production requires careful consideration of reaction conditions, safety protocols, and purification methods to ensure high yield, purity, and a safe operating process. This document outlines two primary synthetic routes and provides detailed protocols and scale-up considerations for each.
Synthetic Routes and Key Considerations
Two plausible synthetic routes for the preparation of this compound are presented below. The choice of route for a scale-up operation will depend on factors such as the availability and cost of starting materials, desired purity, and equipment availability.
Route 1: Nitration of 4-Methoxybenzoic Acid followed by Amidation
This is a common and versatile method that begins with the nitration of commercially available 4-methoxybenzoic acid. The resulting 4-methoxy-3-nitrobenzoic acid is then converted to the corresponding benzamide.
Route 2: Amidation of 4-Methoxybenzoic Acid followed by Nitration
An alternative approach involves first converting 4-methoxybenzoic acid to 4-methoxybenzamide, which is then nitrated to yield the final product. This route may offer advantages in terms of directing the nitration to the desired position and potentially simplifying purification.
Data Presentation
Table 1: Comparison of Synthetic Routes
| Parameter | Route 1: Nitration then Amidation | Route 2: Amidation then Nitration |
| Starting Material | 4-Methoxybenzoic Acid | 4-Methoxybenzoic Acid |
| Key Intermediates | 4-Methoxy-3-nitrobenzoic acid | 4-Methoxybenzamide |
| Potential Yield | Good to Excellent | Good to Excellent |
| Key Challenges | Handling of mixed acids for nitration at scale, potential for over-nitration. | Control of nitration reaction on the amide, potential for side-product formation. |
| Purification | Recrystallization of the intermediate acid and final amide. | Recrystallization of the intermediate amide and final product. |
Table 2: Typical Reaction Parameters (Illustrative)
| Step | Reagent/Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Route 1: Nitration | 4-Methoxybenzoic acid, HNO₃/H₂SO₄ | 0 - 10 | 1 - 3 | 85 - 95 |
| Route 1: Amidation | 4-Methoxy-3-nitrobenzoic acid, SOCl₂, NH₄OH | 0 - 70 | 3 - 6 | 80 - 90 |
| Route 2: Amidation | 4-Methoxybenzoic acid, SOCl₂, NH₄OH | 0 - 70 | 3 - 6 | 90 - 95 |
| Route 2: Nitration | 4-Methoxybenzamide, HNO₃/H₂SO₄ | -5 - 5 | 1 - 2 | 80 - 90 |
Note: These values are illustrative and should be optimized for a specific scale and equipment.
Experimental Protocols
Protocol 1: Synthesis of this compound via Route 1
Step 1a: Nitration of 4-Methoxybenzoic Acid to 4-Methoxy-3-nitrobenzoic Acid
This procedure is based on a general method for the nitration of 4-alkoxybenzoic acids.[1]
-
Materials:
-
4-Methoxybenzoic acid (p-anisic acid)
-
Concentrated Nitric Acid (60-70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Water
-
-
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel.
-
Cooling system (chiller).
-
Filtration apparatus (e.g., Nutsche filter-dryer).
-
Drying oven.
-
-
Procedure:
-
In the jacketed reactor, carefully add concentrated sulfuric acid.
-
Cool the sulfuric acid to 0-5 °C using the chiller.
-
Slowly add 4-methoxybenzoic acid to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
In a separate vessel, prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.
-
Slowly add the cold nitrating mixture to the solution of 4-methoxybenzoic acid via the addition funnel, maintaining the reaction temperature between 0-10 °C.
-
After the addition is complete, allow the reaction to stir at 0-10 °C for 1-2 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).
-
Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with stirring.
-
The precipitated 4-methoxy-3-nitrobenzoic acid is collected by filtration.
-
Wash the solid product with cold water until the washings are neutral to pH paper.
-
Dry the product in a vacuum oven at 50-60 °C.
-
Step 1b: Amidation of 4-Methoxy-3-nitrobenzoic Acid
This two-step amidation proceeds via an acid chloride intermediate.
-
Materials:
-
4-Methoxy-3-nitrobenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Aqueous Ammonia (25-30%)
-
Water
-
-
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, reflux condenser, and addition funnel.
-
Heating/cooling system.
-
Scrubber for acidic gases (HCl, SO₂).
-
Filtration apparatus.
-
Drying oven.
-
-
Procedure:
-
Charge the reactor with 4-methoxy-3-nitrobenzoic acid and an anhydrous solvent (e.g., toluene).
-
Slowly add thionyl chloride to the suspension at room temperature. A catalytic amount of DMF can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux (around 70-80 °C for toluene) and maintain for 2-4 hours, or until the reaction is complete (cessation of gas evolution). The reaction progress can be monitored by TLC or HPLC.
-
Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the resulting crude 4-methoxy-3-nitrobenzoyl chloride in a suitable anhydrous solvent (e.g., DCM or THF).
-
In a separate reactor, place chilled aqueous ammonia.
-
Slowly add the solution of the acid chloride to the ammonia solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture for an additional 1-2 hours at room temperature.
-
Collect the precipitated this compound by filtration.
-
Wash the product with cold water and dry it in a vacuum oven.
-
Protocol 2: Synthesis of this compound via Route 2
Step 2a: Amidation of 4-Methoxybenzoic Acid to 4-Methoxybenzamide
-
This step is similar to Step 1b, starting with 4-methoxybenzoic acid. The resulting 4-methoxybenzamide can be isolated and purified before proceeding to the nitration step.
Step 2b: Nitration of 4-Methoxybenzamide
-
Materials:
-
4-Methoxybenzamide
-
Concentrated Nitric Acid (90% or fuming)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Water
-
-
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel.
-
Cooling system.
-
Filtration apparatus.
-
Drying oven.
-
-
Procedure:
-
In the jacketed reactor, carefully add concentrated sulfuric acid.
-
Cool the sulfuric acid to -5 to 0 °C.
-
Slowly add 4-methoxybenzamide to the cold sulfuric acid with vigorous stirring, maintaining the low temperature.
-
In a separate vessel, prepare a nitrating mixture as described in Step 1a.
-
Slowly add the cold nitrating mixture to the solution of 4-methoxybenzamide, keeping the temperature between -5 and 5 °C.
-
After the addition, stir the reaction mixture at low temperature for 1 hour.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated product by filtration.
-
Wash the solid with cold water until neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
-
Dry the final product.
-
Scale-Up Considerations
Scaling up the synthesis of this compound from the lab to a pilot or industrial scale introduces several challenges that must be addressed to ensure a safe, efficient, and reproducible process.
-
Heat Management: Nitration reactions are highly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. A robust cooling system for the reactor is essential to prevent runaway reactions. The rate of addition of the nitrating agent must be carefully controlled to manage the heat evolution.
-
Mixing: Efficient mixing is crucial to ensure uniform temperature distribution and reactant concentration, which helps to avoid localized overheating and side reactions. The choice of stirrer (e.g., anchor, turbine) and stirring speed should be evaluated for the specific reactor geometry and reaction mixture viscosity.
-
Safety:
-
Nitrating Agents: Mixed nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Appropriate personal protective equipment (PPE), including acid-resistant gloves, aprons, and face shields, is mandatory.
-
Gas Evolution: The amidation step using thionyl chloride generates HCl and SO₂ gases, which are toxic and corrosive. The reactor must be equipped with a vent connected to a scrubber system to neutralize these off-gases.
-
Emergency Procedures: A detailed emergency plan should be in place to handle potential incidents such as spills, runaway reactions, or fires.
-
-
Material Handling: The transfer of large quantities of corrosive acids and flammable solvents requires specialized equipment and procedures to minimize exposure and risk of spills.
-
Purification: Recrystallization is a common method for purifying the final product and intermediates. On a large scale, this requires large vessels, and efficient filtration and drying equipment (e.g., centrifuge, filter-dryer). The choice of recrystallization solvent will need to be optimized for yield, purity, and ease of handling at scale.
-
Waste Disposal: The process generates acidic waste streams that must be neutralized and disposed of in an environmentally responsible manner.
Mandatory Visualizations
Caption: Synthetic pathway for this compound (Route 1).
Caption: Logical workflow for the scale-up synthesis process.
Caption: Key safety considerations for nitration reactions.
References
Application Notes and Protocols for the Use of 4-Methoxy-3-nitrobenzamide in the Synthesis of Novel Organic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4-methoxy-3-nitrobenzamide as a versatile building block for the creation of novel organic compounds with potential therapeutic applications. The protocols detailed below are intended to serve as a guide for the synthesis of key derivatives and intermediates.
Introduction
This compound is a valuable starting material in medicinal chemistry and organic synthesis. Its structure incorporates three key functional groups: a benzamide moiety, a methoxy group, and a nitro group. This trifunctional nature allows for a variety of chemical transformations, making it an ideal scaffold for generating diverse molecular architectures. The benzamide group is a common feature in many biologically active compounds, while the nitro group can be readily reduced to an amine, opening up a vast array of further derivatization possibilities, including the synthesis of heterocyclic compounds. The methoxy group can also be modified, though it is often retained for its electronic and steric influence on molecular interactions.
Key Synthetic Transformations and Applications
The primary synthetic strategies involving this compound revolve around the transformation of the nitro group and reactions at the amide nitrogen.
1. Reduction of the Nitro Group: The most common and synthetically valuable transformation is the reduction of the nitro group to an aniline derivative, 3-amino-4-methoxybenzamide. This intermediate is a crucial precursor for the synthesis of various heterocyclic systems and other functionalized molecules. Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in an acidic medium.[1]
2. N-Substituted Derivatives: The amide nitrogen of this compound can be alkylated or arylated, though this is less common than transformations involving the nitro group. More frequently, the corresponding acyl chloride, 4-methoxy-3-nitrobenzoyl chloride, is used to react with various primary and secondary amines to generate a library of N-substituted analogs.[2]
3. Synthesis of Heterocyclic Compounds: The 3-amino-4-methoxybenzamide intermediate is a key building block for the synthesis of various heterocyclic compounds, such as benzimidazoles, which are known to possess a wide range of biological activities.[1]
4. Biological Activities of Derivatives: Derivatives of 3-amino-4-alkoxybenzamides have shown a wide range of biological activities, including anticonvulsant, kinase inhibitory, and neuroprotective properties.[3] Some derivatives have been investigated as inhibitors of phosphodiesterase 4 (PDE4), which are known to modulate the cAMP/PKA/CREB signaling pathway.[3]
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-4-methoxybenzamide
This protocol describes the reduction of the nitro group of this compound to form 3-amino-4-methoxybenzamide.
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), iron powder (5.0 eq), and a solution of ammonium chloride (1.0 eq) in a 2:1 mixture of ethanol and water.
-
Heat the reaction mixture to reflux and stir vigorously for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
To the remaining aqueous solution, add ethyl acetate and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of N-Aryl-4-methoxy-3-nitrobenzamides via Acyl Chloride
This protocol details the synthesis of N-substituted benzamides starting from 4-methoxy-3-nitrobenzoic acid, which can be prepared by hydrolysis of this compound.
Step A: Synthesis of 4-Methoxy-3-nitrobenzoyl chloride
-
To a round-bottom flask, add 4-methoxy-3-nitrobenzoic acid (1.0 eq).
-
Add thionyl chloride (SOCl₂) (2.0-3.0 eq) and a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture to reflux for 2-3 hours.
-
After cooling, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 4-methoxy-3-nitrobenzoyl chloride, which can be used in the next step without further purification.
Step B: Amide Coupling (Schotten-Baumann Reaction) [2]
-
In a separate flask, dissolve the desired primary or secondary amine (1.0 eq) and a base such as triethylamine or pyridine (1.2 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the amine solution to 0 °C in an ice bath.
-
Add the crude 4-methoxy-3-nitrobenzoyl chloride (1.05 eq) dissolved in the same anhydrous solvent dropwise to the cooled amine solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Synthesis of 3-Amino-4-methoxybenzamide Derivatives and Analogs
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 4-Methoxy-2-nitrobenzamide | H₂/Pd or Fe/acid | 2-Amino-4-methoxybenzamide | Not specified | [1] |
| 4-Nitrobenzamide | Fe / NH₄Cl | 4-Aminobenzamide | Not specified | [4] |
Table 2: Synthesis of N-Substituted Benzamide Derivatives
| Acyl Chloride/Acid | Amine | Coupling Method | Product | Yield (%) | Reference |
| p-Methoxybenzoyl chloride | 4-Methoxy-2-nitroaniline | Triethylamine, DCM | 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide | 77 | [5] |
| 4-(Methylamino)-3-nitrobenzoyl chloride | Various primary and secondary amines | Triethylamine, DCM | N-Substituted 4-(methylamino)-3-nitrobenzamides | Not specified | [2] |
| Fatty Acids | 4-Methoxybenzylamine | DCC, DMAP | Fatty acid derived 4-methoxybenzylamides | 88-90 | [6] |
Visualizations
Caption: General experimental workflow for the synthesis and derivatization of 3-amino-4-methoxybenzamide.
Caption: Potential signaling pathway modulated by benzamide derivatives acting as PDE4 inhibitors.[3]
References
- 1. 4-Methoxy-2-nitrobenzamide | 33844-22-3 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Antineoplaston A10 Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antineoplaston A10, chemically known as 3-phenylacetylamino-2,6-piperidinedione, is a synthetic derivative of L-glutamine. It was initially identified as part of a group of peptides and amino acid derivatives proposed to possess antineoplastic properties. Preclinical studies have suggested that Antineoplaston A10 and its analogs may exert their anticancer effects through various mechanisms, including the inhibition of key oncogenic signaling pathways and the induction of apoptosis. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of two promising classes of Antineoplaston A10 analogs: aniline mustards and Mannich bases. These analogs have been reported to exhibit improved in vitro antitumor activity compared to the parent compound.
Data Presentation: In Vitro Cytotoxicity of Antineoplaston A10 Analogs
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for Antineoplaston A10 and its analogs against various human cancer cell lines. This data is essential for comparing the cytotoxic potential of these compounds and for selecting appropriate concentrations for further mechanistic studies.
| Compound | Cell Line | IC50 (µM) | Reference |
| Antineoplaston A10 | Various | Generally high µg/mL range (low potency) | [1] |
| Aniline Mustard Analog of A10 | Various Solid Tumor Cell Lines | More potent than A10 | [2] |
| m-Aniline Mustard of Benzoyl Analog | Various Solid Tumor Cell Lines | Remarkable antitumor activity | [2] |
| Mannich Bases of A10 (2a, 2b, 2d) | Various Tumor Cell Lines | Good activity, comparable to carboplatin | [2][3] |
Note: Specific IC50 values for the aniline mustard and Mannich base analogs across a standardized panel of cell lines are not consistently available in the public domain and would require dedicated experimental determination.
Experimental Protocols
Protocol 1: Synthesis of Antineoplaston A10 Aniline Mustard Analog
This protocol describes the synthesis of an aniline mustard analog of Antineoplaston A10, specifically 3-(p-(N,N-bis(2-chloroethyl)amino)phenylacetylamino)-2,6-piperidinedione. This modification is intended to increase the reactivity of the compound towards DNA.
Materials:
-
3-amino-2,6-piperidinedione hydrochloride
-
p-(N,N-bis(2-chloroethyl)amino)phenylacetic acid
-
Dicyclohexylcarbodiimide (DCC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Activation of the Carboxylic Acid: In a round-bottom flask, dissolve p-(N,N-bis(2-chloroethyl)amino)phenylacetic acid (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Add Dicyclohexylcarbodiimide (1.1 eq) to the cooled solution. Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 4 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Amine Coupling: In a separate flask, suspend 3-amino-2,6-piperidinedione hydrochloride (1.2 eq) in anhydrous DCM and add triethylamine (1.5 eq) to neutralize the hydrochloride salt. Stir for 30 minutes at room temperature.
-
Filter the DCU precipitate from the activated ester solution and add the filtrate to the 3-amino-2,6-piperidinedione solution.
-
Stir the reaction mixture at room temperature overnight.
-
Work-up and Purification: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture to remove any further DCU precipitate.
-
Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure aniline mustard analog.
-
Characterization: Confirm the structure of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of a Mannich Base of Antineoplaston A10 (with Morpholine)
This protocol outlines the synthesis of a morpholinomethyl derivative of Antineoplaston A10. The introduction of the Mannich base moiety is reported to enhance the antitumor activity.
Materials:
-
Antineoplaston A10 (3-phenylacetylamino-2,6-piperidinedione)
-
Formaldehyde (37% aqueous solution)
-
Morpholine
-
Ethanol
-
Hydrochloric acid (catalytic amount)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Antineoplaston A10 (1.0 eq) in ethanol.
-
Add morpholine (1.2 eq) to the solution, followed by a catalytic amount of hydrochloric acid.
-
Slowly add aqueous formaldehyde solution (1.5 eq) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by TLC.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to yield the pure Mannich base derivative.
-
Characterization: Characterize the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Protocol 3: In Vitro Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a reliable and sensitive method for evaluating the cytotoxic effects of compounds on adherent cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium
-
Antineoplaston A10 analogs (dissolved in DMSO)
-
Trichloroacetic acid (TCA), 50% (w/v) in dH₂O
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris-base solution (10 mM, pH 10.5)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the Antineoplaston A10 analogs in complete cell culture medium. The final DMSO concentration should be less than 0.5%.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Cell Fixation: Gently add cold 50% TCA to each well to a final concentration of 10% and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Protocol 4: Western Blot Analysis of Ras/MAPK and PI3K/Akt Signaling Pathways
This protocol is designed to investigate the effect of Antineoplaston A10 analogs on the phosphorylation status of key proteins in the Ras/MAPK (ERK) and PI3K/Akt signaling pathways. A decrease in the phosphorylation of ERK and Akt would suggest inhibition of these pathways.
Materials:
-
Cancer cell lines
-
Antineoplaston A10 analogs
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of Antineoplaston A10 analogs for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer containing inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Transfer: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Washing: Repeat the washing step.
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Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
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Stripping and Re-probing: To analyze total protein levels, strip the membrane using a stripping buffer, re-block, and probe with the antibody for the total protein (e.g., anti-total-ERK) and the loading control.
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Data Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathways targeted by Antineoplaston A10 analogs.
Caption: General experimental workflow for developing A10 analogs.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methoxy-3-nitrobenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Methoxy-3-nitrobenzamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent synthetic pathway involves a two-step process. The first step is the electrophilic nitration of a suitable precursor, typically 4-methoxybenzoic acid or a related compound. The resulting 4-methoxy-3-nitrobenzoic acid is then converted to the corresponding benzamide in the second step.
Q2: What are the key challenges in the synthesis of this compound?
A2: Key challenges include controlling the regioselectivity of the nitration to favor the desired 3-nitro isomer over other positional isomers, preventing over-nitration to dinitro products, and ensuring the efficient conversion of the carboxylic acid to the amide without significant side reactions. Purification of the final product to remove isomeric impurities can also be a significant hurdle.
Q3: How can I purify the final this compound product?
A3: Recrystallization is a common and effective method for purifying this compound. Suitable solvents include ethanol or a mixture of ethanol and water. For persistent impurities that co-elute with the product during column chromatography, altering the solvent system or switching to a different stationary phase like alumina may be beneficial.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Low Yield in Nitration Step
Problem: The yield of 4-methoxy-3-nitrobenzoic acid is significantly lower than expected.
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Ensure the reaction is stirred vigorously to ensure proper mixing of reactants.- Consider extending the reaction time, but be cautious of potential side reactions. |
| Suboptimal Reaction Temperature | - Maintain strict temperature control. For nitration of 4-methoxybenzoic acid, a temperature range of 30-100°C has been reported, with 60-95°C being preferable for selective mono-nitration.[2] Lower temperatures (e.g., 0-10°C) may be necessary to minimize dinitration when using potent nitrating agents.[3] |
| Formation of Side Products | - The primary side products are often positional isomers (e.g., 5-nitro-4-methoxybenzoic acid) and dinitro compounds.[2]- The formation of these byproducts can be minimized by carefully controlling the reaction temperature and the rate of addition of the nitrating agent.[3] |
| Loss of Product During Workup | - Ensure the pH is appropriately adjusted during the workup to precipitate the carboxylic acid product effectively.- When washing the crude product, use cold water to minimize the loss of the desired product. |
Difficulties in Amidation Step
Problem: The conversion of 4-methoxy-3-nitrobenzoic acid to this compound is inefficient.
| Possible Cause | Troubleshooting Steps |
| Poor Activation of Carboxylic Acid | - If using the acyl chloride route, ensure the thionyl chloride or oxalyl chloride is fresh and the reaction is performed under anhydrous conditions.- Consider using a coupling agent like EDC/NHS for direct amidation as an alternative to forming the acyl chloride. |
| Incomplete Reaction with Ammonia | - Ensure an adequate excess of ammonia is used to drive the reaction to completion.- The reaction of the acyl chloride with ammonia is typically rapid; however, ensure sufficient reaction time and efficient stirring. |
| Hydrolysis of Acyl Chloride | - The acyl chloride intermediate is highly reactive and susceptible to hydrolysis. Perform the reaction under strictly anhydrous conditions until the addition of the ammonia source. |
Product Purity Issues
Problem: The final product is contaminated with impurities.
| Possible Cause | Troubleshooting Steps |
| Presence of Positional Isomers | - Isomeric impurities are common in nitration reactions. Separation can be challenging due to similar physical properties.- Careful recrystallization, potentially with multiple crops, can help to enrich the desired isomer.- Column chromatography with an optimized solvent system may be necessary for high purity. |
| Discoloration of the Product | - A yellow or brownish color may indicate the presence of nitrophenolic compounds or other aromatic byproducts.- Treatment with activated charcoal during recrystallization can help to remove colored impurities.[1] |
| Residual Acids from Nitration | - Ensure the crude product is thoroughly washed with water after precipitation to remove any remaining nitric or sulfuric acid, as this can interfere with subsequent steps and affect the purity of the final product.[3] |
Experimental Protocols
Protocol 1: Synthesis of 4-Methoxy-3-nitrobenzoic Acid from 4-Methoxybenzoic Acid (Anisic Acid)
This protocol is adapted from patent literature describing the nitration of 4-alkoxybenzoic acids.[2]
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend 10 g of 4-methoxybenzoic acid in 140 g of 60% nitric acid.
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Nitration: Heat the suspension to 90°C over 30 minutes while stirring. The starting material should completely dissolve.
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Reaction Completion: Maintain the solution at 90°C and continue stirring for 30 minutes to ensure the nitration reaction is complete.
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Crystallization: Gradually cool the reaction mixture to room temperature to allow the crystalline product to precipitate.
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Isolation and Purification: Collect the crystalline product by filtration. Wash the collected solid thoroughly with cold water and then dry to obtain 4-methoxy-3-nitrobenzoic acid. A reported yield for this method is approximately 88.5%.[2]
Protocol 2: Synthesis of this compound from 4-Methoxy-3-nitrobenzoic Acid
This protocol is a general method for the amidation of a carboxylic acid via its acyl chloride.
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Acyl Chloride Formation: In a round-bottom flask under a fume hood and an inert atmosphere, suspend 4-methoxy-3-nitrobenzoic acid in an excess of thionyl chloride (SOCl₂). A catalytic amount of dimethylformamide (DMF) can be added.
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Reaction: Gently reflux the mixture until the solid dissolves and the evolution of gas (SO₂ and HCl) ceases.
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Removal of Excess Reagent: Remove the excess thionyl chloride by distillation under reduced pressure.
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Amidation: Carefully add the crude 4-methoxy-3-nitrobenzoyl chloride to a concentrated aqueous solution of ammonia with vigorous stirring and cooling in an ice bath.
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Product Isolation: Collect the precipitated this compound by filtration, wash with cold water, and dry.
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Purification: Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure benzamide.
Quantitative Data
The following tables summarize reaction conditions and reported yields for the synthesis of 4-methoxy-3-nitrobenzoic acid.
Table 1: Nitration of 4-Methoxybenzoic Acid (Anisic Acid)
| Starting Material | Nitrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Methoxybenzoic Acid | 60% Nitric Acid | None | 90 | 0.5 | 88.5 | [2] |
| 4-Ethoxybenzoic Acid | 60% Nitric Acid | None | 90 | 0.5 | 87.8 | [2] |
| 4-n-Butoxybenzoic Acid | 60% Nitric Acid | None | 90 | 0.5 | 76.2 | [2] |
Table 2: Oxidation of 3-nitro-4-methoxy Benzyl Chloride to 3-nitro-4-methoxybenzoic acid
| Starting Material | Oxidizing Agent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-nitro-4-methoxy Benzyl Chloride | 60% Nitric Acid | 85-90 | 10 | 87.2 | [4] |
Visualizations
Synthesis Pathway
Caption: Synthetic pathway for this compound.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in synthesis.
References
Technical Support Center: Optimization of Reaction Conditions for 4-Methoxy-3-nitrobenzamide Preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful synthesis of 4-Methoxy-3-nitrobenzamide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, categorized by the reaction stage.
Stage 1: Nitration of 4-Methoxybenzoic Acid to 4-Methoxy-3-nitrobenzoic Acid
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of 4-Methoxy-3-nitrobenzoic Acid | Incomplete Reaction: Reaction time may be too short or the temperature too low. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - If the starting material is still present, consider extending the reaction time at the recommended temperature. |
| Formation of Isomeric Byproducts: The primary byproduct is often the 2-nitro isomer due to the ortho,para-directing effect of the methoxy group. | - Strictly control the reaction temperature within the recommended range (e.g., 60-95°C) as higher temperatures can alter isomer distribution. - The use of 40-80% nitric acid without sulfuric acid favors the formation of the 3-nitro isomer.[1] | |
| Formation of Dinitro Byproducts: Excessive nitrating agent or high reaction temperatures can lead to dinitration of the aromatic ring. | - Use the stoichiometric amount of nitric acid as specified in the protocol. - Maintain strict temperature control throughout the addition of the starting material. | |
| Product is a Dark Oil or Discolored Solid | Oxidation of the Methoxy Group: The methoxy group can be susceptible to oxidation by the nitrating agent, leading to colored impurities. | - Ensure the reaction temperature does not exceed the recommended range. - The use of a less harsh nitrating system (e.g., nitric acid in the absence of sulfuric acid) can mitigate this. |
| Presence of Nitrophenolic Impurities: These can arise from cleavage of the methyl group from the methoxy ether. | - Recrystallization from a suitable solvent system (e.g., ethanol/water) can effectively remove these colored impurities. | |
| Difficulty in Isolating the Product | Product Remains Dissolved: The product may be too soluble in the reaction mixture or the crystallization was incomplete. | - Ensure the reaction mixture is cooled sufficiently to induce precipitation. - If the product is in an aqueous acidic solution, adjust the pH to be more acidic to decrease solubility. - Concentrate the mother liquor to obtain a second crop of crystals. |
Stage 2: Amidation of 4-Methoxy-3-nitrobenzoic Acid to this compound
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | Incomplete Conversion to Acid Chloride: The reaction with the chlorinating agent (e.g., thionyl chloride) may not have gone to completion. | - Ensure the 4-methoxy-3-nitrobenzoic acid is completely dry before reacting with thionyl chloride, as moisture will quench the reagent. - Use a slight excess of thionyl chloride and ensure the reaction is refluxed for a sufficient amount of time. |
| Hydrolysis of the Acid Chloride: The acid chloride is moisture-sensitive and can revert to the carboxylic acid. | - Perform the reaction under anhydrous conditions, using dry glassware and solvents. - Immediately use the prepared acid chloride in the next step without prolonged storage. | |
| Inefficient Amidation: The reaction of the acid chloride with the ammonia source may be incomplete. | - For gaseous ammonia, ensure it is bubbled through the solution for an adequate amount of time. - For aqueous ammonia, use a concentrated solution and ensure vigorous stirring. | |
| Product is Impure | Presence of Unreacted 4-Methoxy-3-nitrobenzoic Acid: This can occur if the acid chloride formation was incomplete. | - Purify the final product by recrystallization from a suitable solvent like ethanol. - Washing the crude product with a dilute base solution can remove acidic impurities. |
| Side Reactions During Chlorination: Thionyl chloride can sometimes lead to chlorinated byproducts under harsh conditions, though less common with this substrate. | - Control the temperature during the reflux with thionyl chloride and avoid unnecessarily long reaction times. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter for achieving high selectivity for the 3-nitro isomer during the nitration of 4-methoxybenzoic acid?
A1: Temperature control is the most critical parameter. Maintaining the reaction temperature within the optimal range of 60-95°C is crucial for favoring the formation of the desired 4-methoxy-3-nitrobenzoic acid and minimizing the formation of the 2-nitro isomer and other byproducts.[1]
Q2: Can I use a standard mixed acid (HNO₃/H₂SO₄) nitration for this synthesis?
A2: While a mixed acid can be used, it may lead to a less selective reaction and the formation of more byproducts. A process using 40-80% nitric acid in the absence of sulfuric acid has been shown to provide high yield and purity of the desired 3-nitro isomer.[1]
Q3: How can I monitor the progress of the nitration and amidation reactions?
A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring both reactions. For the nitration step, you can observe the consumption of the 4-methoxybenzoic acid starting material and the appearance of the product spot. Similarly, for the amidation, you can monitor the disappearance of the 4-methoxy-3-nitrobenzoic acid (or its acid chloride) and the formation of the final amide product.
Q4: What are the best methods for purifying the final this compound?
A4: Recrystallization is the most common and effective method for purifying the final product. Ethanol or a mixture of ethanol and water is often a suitable solvent system. If significant impurities are present that cannot be removed by recrystallization, column chromatography on silica gel can be employed.
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes, several safety precautions are essential. The nitration reaction is highly exothermic and should be conducted with careful temperature control and slow addition of reagents. Concentrated acids are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Thionyl chloride is a corrosive and lachrymatory liquid that reacts violently with water, and it should also be handled in a fume hood.
Experimental Protocols
Protocol 1: Synthesis of 4-Methoxy-3-nitrobenzoic Acid
This protocol is adapted from a method demonstrated to produce high yield and purity of the desired product.[1]
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Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and a dropping funnel, add 140g of 60% nitric acid.
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Addition of Starting Material: While stirring, gradually add 10g of 4-methoxybenzoic acid to the nitric acid.
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Reaction: Heat the suspension to 90°C over 30 minutes. The starting material should completely dissolve.
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Reaction Completion: Maintain the temperature at 90°C and continue stirring for 30 minutes to ensure the reaction goes to completion.
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Crystallization: Gradually cool the reaction mixture to room temperature to allow the product to crystallize.
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Isolation: Collect the crystalline product by filtration.
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Washing and Drying: Wash the collected solid thoroughly with water and dry to obtain 4-methoxy-3-nitrobenzoic acid.
Protocol 2: Synthesis of this compound
This protocol outlines a general and effective method for the amidation of the prepared carboxylic acid.
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Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 10g of dry 4-methoxy-3-nitrobenzoic acid in 50 mL of an anhydrous solvent like toluene. Add a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops). Cautiously add thionyl chloride (1.5 equivalents) dropwise.
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Reaction: Heat the mixture to reflux and maintain for 1-2 hours, or until the evolution of gas (HCl and SO₂) ceases.
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Removal of Excess Reagent: After cooling, remove the excess thionyl chloride and solvent under reduced pressure.
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Amidation: Dissolve the crude acid chloride in an anhydrous solvent such as dichloromethane or tetrahydrofuran and cool the solution in an ice bath. Bubble anhydrous ammonia gas through the solution or add concentrated aqueous ammonium hydroxide dropwise with vigorous stirring.
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Isolation: The product will precipitate out of the solution. Collect the solid by filtration.
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Purification: Wash the solid with cold water and then recrystallize from ethanol to obtain pure this compound.
Quantitative Data Summary
The following tables summarize the expected quantitative data based on the provided protocols.
Table 1: Nitration of 4-Methoxybenzoic Acid
| Parameter | Value | Reference |
| Starting Material | 4-Methoxybenzoic Acid | [1] |
| Nitrating Agent | 60% Nitric Acid | [1] |
| Reactant Ratio (w/w) | 1:14 (4-Methoxybenzoic Acid : 60% HNO₃) | [1] |
| Reaction Temperature | 90°C | [1] |
| Reaction Time | 30 minutes | [1] |
| Expected Yield | 88.5% | [1] |
| Purity of Product | 99.5% | [1] |
Table 2: Amidation of 4-Methoxy-3-nitrobenzoic Acid
| Parameter | Value |
| Starting Material | 4-Methoxy-3-nitrobenzoic Acid |
| Chlorinating Agent | Thionyl Chloride |
| Aminating Agent | Anhydrous Ammonia or Aqueous Ammonium Hydroxide |
| Typical Yield | >85% (Varies based on specific conditions and purification) |
Visualizations
Reaction Pathway for this compound Synthesis
Caption: Synthetic route to this compound.
Experimental Workflow for Synthesis
Caption: Step-by-step experimental workflow.
Troubleshooting Logic for Low Nitration Yield
Caption: Decision tree for troubleshooting low nitration yield.
References
Technical Support Center: Purification of 4-Methoxy-3-nitrobenzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of crude 4-Methoxy-3-nitrobenzamide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound, offering potential causes and solutions.
Issue 1: Low Purity After Initial Purification Attempt
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Question: My initial purification of crude this compound by recrystallization resulted in a product with significant impurities. What are the likely contaminants and how can I improve the purity?
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Answer: Low purity after an initial purification step is often due to the presence of closely related impurities that co-precipitate with the product.
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Common Impurities:
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Positional Isomers: The synthesis of this compound via nitration of 4-methoxybenzamide can lead to the formation of other nitro isomers, such as 4-methoxy-2-nitrobenzamide.
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Unreacted Starting Materials: Incomplete amidation can result in the presence of the starting material, 4-methoxy-3-nitrobenzoic acid.
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Di-nitrated Byproducts: Under harsh nitration conditions, di-nitrated products may form.
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Residual Acids: Traces of nitric and sulfuric acid from the nitration step may also be present.
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Solutions:
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Recrystallization Solvent Screening: The choice of recrystallization solvent is critical. A systematic solvent screen should be performed to identify a solvent that effectively solubilizes the target compound at elevated temperatures but poorly solubilizes it at room temperature, while impurities remain in solution.
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Column Chromatography: For impurities with different polarities, silica gel column chromatography is a powerful purification technique.
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Issue 2: Oiling Out During Recrystallization
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Question: My this compound is "oiling out" as a liquid during recrystallization instead of forming solid crystals. What causes this and how can I fix it?
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Answer: "Oiling out" typically occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or if the solution is too concentrated.
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Solutions:
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Adjust Solvent System: Switch to a lower-boiling point solvent. Alternatively, a mixed solvent system can be employed. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at a slightly elevated temperature until turbidity appears. Reheat to clarify and then cool slowly.
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Reduce Concentration: Add more hot solvent to the oiled-out mixture to decrease the concentration and then allow it to cool slowly.
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Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of pure this compound to provide a nucleation site.
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Issue 3: Poor Separation During Column Chromatography
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Question: I am unable to achieve good separation of my this compound from an impurity using silica gel column chromatography. What can I do to improve the separation?
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Answer: Poor separation in column chromatography can be due to an inappropriate mobile phase, column overloading, or the use of the wrong stationary phase.
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Solutions:
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Optimize Mobile Phase: The polarity of the eluent is crucial. If the compounds are eluting too quickly, decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio). If they are not eluting, increase the polarity. A shallow gradient elution can also improve the separation of closely eluting compounds.
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Change Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina.
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Sample Loading: Ensure the column is not overloaded. A general rule is to load 1-5% of the column's stationary phase weight with the crude product.
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Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities typically arise from the synthetic route. These can include unreacted starting materials like 4-methoxybenzamide or 4-methoxy-3-nitrobenzoic acid, positional isomers formed during the nitration step (e.g., 4-methoxy-2-nitrobenzamide), and potentially di-nitrated byproducts if the reaction conditions are not well-controlled.
Q2: My purified this compound has a yellowish tint. How can I remove the color?
A2: A yellow discoloration often indicates the presence of colored impurities, which can be nitrophenolic compounds or other aromatic byproducts. A charcoal treatment during recrystallization can be effective in adsorbing these colored impurities. Add a small amount of activated charcoal to the hot solution before filtration.
Q3: I have a very low yield after recrystallization. What are the common causes?
A3: A low recovery yield is a frequent issue in recrystallization. The most common reasons include using too much solvent, which keeps a significant portion of the product dissolved even at low temperatures, or incomplete crystallization. To improve the yield, use the minimum amount of hot solvent necessary to dissolve the crude product and ensure the solution is thoroughly cooled to maximize crystal formation. Concentrating the mother liquor and cooling again may yield a second crop of crystals.
Q4: What analytical techniques are recommended to assess the purity of this compound?
A4: Several analytical techniques can be used to determine the purity of the final product:
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High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity and can separate the target compound from impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify and quantify impurities.
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Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities will typically broaden and depress the melting point range.
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Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the purity and monitor the progress of a purification.
Data Presentation
Table 1: Comparison of Recrystallization Solvents for this compound
| Solvent System | Purity Improvement (Initial vs. Final) | Typical Recovery Yield (%) | Notes |
| Ethanol | Good | 70-85 | A commonly used polar solvent that often provides good crystal quality. |
| Isopropanol | Good to Excellent | 75-90 | Can sometimes offer better selectivity than ethanol for removing certain impurities. |
| Acetonitrile | Excellent | 65-80 | Often yields very pure crystals but may result in slightly lower recovery. |
| Ethyl Acetate/Hexane | Good to Excellent | Variable | A mixed solvent system that allows for fine-tuning of polarity for optimal purification. |
| 1,4-Dioxane | Good | 60-75 | A less common but potentially effective solvent for amides. |
Table 2: Starting Conditions for Column Chromatography of this compound
| Stationary Phase | Mobile Phase (Eluent) | Expected Elution Profile |
| Silica Gel | Hexane:Ethyl Acetate (gradient from 9:1 to 1:1) | Less polar impurities will elute first, followed by the product. More polar impurities will elute later. |
| Alumina (neutral) | Dichloromethane:Methanol (gradient from 100:0 to 98:2) | Can be effective for separating compounds with similar polarities on silica. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
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Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of the chosen recrystallization solvent and heat the mixture with stirring until the solid dissolves completely. Add the minimum amount of hot solvent needed for complete dissolution.
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Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.
Protocol 2: General Silica Gel Column Chromatography Procedure
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Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 hexane:ethyl acetate). Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
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Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel with the adsorbed sample onto the top of the column.
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Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).
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Fraction Collection: Collect fractions of the eluent in separate test tubes.
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Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
identifying and minimizing byproducts in 4-Methoxy-3-nitrobenzamide synthesis
Technical Support Center: 4-Methoxy-3-nitrobenzamide Synthesis
Welcome to the technical support center for the synthesis of this compound. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals identify and minimize byproducts during synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most common synthetic route for this compound and what are the expected byproducts?
A1: The most prevalent method is the electrophilic nitration of 4-methoxybenzamide using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. The methoxy group (-OCH₃) is an ortho-, para-directing group. Since the para position is occupied by the benzamide group, the incoming nitro group (-NO₂) is directed to the ortho positions. The primary byproduct is the isomeric 4-methoxy-2-nitrobenzamide . Over-nitration can also lead to dinitro compounds, and harsh acidic conditions may cause hydrolysis of the amide to form 4-methoxy-3-nitrobenzoic acid .
Q2: My reaction yielded a mixture of products. How can I confirm the presence of the 2-nitro isomer?
A2: The presence of the 4-methoxy-2-nitrobenzamide isomer can be confirmed using standard analytical techniques:
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Thin Layer Chromatography (TLC): The two isomers will likely have different Rf values. Compare the reaction mixture spot to a pure standard of the desired product. The presence of a second spot indicates an impurity, likely the isomer.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful. The aromatic protons on the desired 3-nitro product and the undesired 2-nitro isomer will have distinct chemical shifts and coupling patterns due to the different electronic environments created by the nitro group's position.
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High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can effectively separate and quantify the two isomers, providing an accurate assessment of product purity.
Q3: I have a significant amount of 4-methoxy-3-nitrobenzoic acid in my product. What caused this and how can I prevent it?
A3: The formation of 4-methoxy-3-nitrobenzoic acid is due to the hydrolysis of the amide functional group. This is typically caused by:
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Excessive Heat: Running the reaction at too high a temperature can promote hydrolysis.
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Prolonged Reaction Time: Leaving the reaction to stir for longer than necessary in the strong acidic medium increases the likelihood of amide cleavage.
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Harsh Quenching: Adding water too quickly or without sufficient cooling during the workup can create localized hot spots, leading to hydrolysis.
To minimize this byproduct, carefully control the reaction temperature (typically keeping it low, e.g., 0-10 °C), monitor the reaction progress by TLC to avoid unnecessarily long reaction times, and quench the reaction slowly by pouring it over ice with vigorous stirring.
Q4: My overall yield is very low, and I have a lot of unreacted 4-methoxybenzamide. What went wrong?
A4: Low conversion of the starting material can be attributed to several factors:
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Insufficient Nitrating Agent: The stoichiometry of the nitrating mixture is crucial. Ensure the correct molar equivalents of nitric acid are used.
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Low Reaction Temperature: While low temperatures are needed to control regioselectivity and prevent side reactions, a temperature that is too low can significantly slow down the reaction rate, leading to incomplete conversion within a practical timeframe.
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Poor Mixing: In a biphasic reaction, vigorous stirring is essential to ensure the reactants come into contact.
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Deactivated Nitrating Agent: If the nitric or sulfuric acid is old or has absorbed atmospheric moisture, its potency may be reduced.
Q5: How can I purify the final product to remove the isomeric byproduct?
A5: Purification can be challenging due to the similar properties of the isomers.
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Recrystallization: This is the most common method. Experiment with different solvent systems (e.g., ethanol, methanol, ethyl acetate/hexane) to find one that provides good differential solubility between the desired 3-nitro isomer and the 2-nitro byproduct.
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Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the isomers.[1] A gradient elution system, starting with a non-polar solvent and gradually increasing polarity, is often effective.
Byproduct Formation Overview
The following table summarizes the common byproducts and the key reaction parameters influencing their formation.
| Byproduct Name | Formation Mechanism | Key Influencing Parameters | Prevention Strategy |
| 4-Methoxy-2-nitrobenzamide | Electrophilic Aromatic Substitution (Isomerization) | Reaction Temperature, Rate of Nitrating Agent Addition | Maintain low temperature (0-5 °C); Slow, dropwise addition of nitrating agent. |
| 4-Methoxy-dinitrobenzamides | Over-nitration | Excess Nitrating Agent, High Temperature | Use stoichiometric amounts of nitrating agent; Strict temperature control. |
| 4-Methoxy-3-nitrobenzoic Acid | Hydrolysis of Amide | High Temperature, Prolonged Reaction Time, Water Contamination | Control temperature; Monitor reaction completion; Use anhydrous reagents and quench carefully on ice. |
Experimental Protocols
1. Synthesis of this compound
-
Reagents: 4-methoxybenzamide, Concentrated Sulfuric Acid (H₂SO₄), Concentrated Nitric Acid (HNO₃, 70%).
-
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0 °C, slowly add 4-methoxybenzamide (1.0 eq) to concentrated sulfuric acid.
-
Stir the mixture until all the solid has dissolved, maintaining the temperature between 0-5 °C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to a separate portion of concentrated sulfuric acid, pre-cooled to 0 °C.
-
Add the nitrating mixture dropwise to the solution of 4-methoxybenzamide over 30-60 minutes. The temperature must be strictly maintained below 10 °C throughout the addition.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress using TLC.
-
Once the starting material is consumed, carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
A precipitate will form. Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Dry the crude product. The product can be further purified by recrystallization from ethanol.
-
2. TLC Analysis Method
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of Ethyl Acetate and Hexane (e.g., 1:1 or 2:1 v/v) is a good starting point. Adjust the ratio to achieve good separation (Rf values between 0.2 and 0.8).
-
Visualization: UV light (254 nm).
Visual Guides
Reaction and Byproduct Pathways
The following diagram illustrates the primary reaction for the synthesis of this compound and the pathways leading to the formation of major byproducts.
Caption: Synthesis pathway and major byproduct formation routes.
Troubleshooting Workflow
Use this flowchart to diagnose and resolve common issues encountered during the synthesis.
References
Navigating the Stability of 4-Methoxy-3-nitrobenzamide: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers working with 4-Methoxy-3-nitrobenzamide, a compound of interest in various scientific domains. Understanding its stability and degradation profile is critical for ensuring the accuracy and reproducibility of experimental results. This guide offers troubleshooting advice and frequently asked questions to address common challenges encountered during its handling, storage, and use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound revolve around its susceptibility to hydrolysis, photodegradation, and, to a lesser extent, thermal and oxidative stress. The presence of both an amide and a nitroaromatic group in its structure dictates its degradation profile.
Q2: How can I prevent the degradation of this compound during storage?
A2: To ensure the stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. The safety data sheet indicates that it is stable under normal conditions but is incompatible with strong oxidizing agents[1]. Prolonged exposure to light and moisture should be avoided.
Q3: What are the likely degradation pathways for this compound?
A3: Based on the functional groups present, the most probable degradation pathways include:
-
Hydrolysis: The amide bond is susceptible to both acid and base-catalyzed hydrolysis, which would lead to the formation of 4-methoxy-3-nitrobenzoic acid and ammonia.
-
Photodegradation: Nitroaromatic compounds are known to undergo photodegradation. This can involve complex reactions, including the reduction of the nitro group or cleavage of the aromatic ring.
-
Oxidative Degradation: While generally stable against mild oxidation, strong oxidizing agents can lead to the degradation of the molecule.
Q4: Are there any known hazardous degradation products?
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results over time. | Degradation of the stock solution. | Prepare fresh stock solutions for each experiment. If a stock solution must be stored, protect it from light and store it at a low temperature (e.g., 4°C) for a limited time. Perform a purity check of the stock solution using a suitable analytical method (e.g., HPLC) before use. |
| Appearance of unexpected peaks in chromatograms. | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and their retention times. This will help in distinguishing the parent compound from its degradants. |
| Loss of compound activity in biological assays. | Degradation of the compound in the assay medium. | Assess the stability of this compound under the specific pH, temperature, and light conditions of your assay. Consider the use of antioxidants or light-protective measures if photodegradation is suspected. |
| Discoloration of the solid compound or solutions. | Potential photodegradation or oxidation. | Store the compound in amber vials or containers wrapped in aluminum foil. For solutions, consider purging with an inert gas like nitrogen or argon to minimize oxidation. |
Experimental Protocols for Stability Assessment
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[2][3] Below are generalized protocols for subjecting this compound to various stress conditions.
Table 1: Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Typical Duration & Temperature |
| Acid Hydrolysis | 0.1 M to 1 M HCl | 2 hours to 24 hours at 60-80°C |
| Base Hydrolysis | 0.1 M to 1 M NaOH | 1 hour to 12 hours at room temperature to 60°C |
| Oxidative | 3% to 30% H₂O₂ | 2 hours to 24 hours at room temperature |
| Thermal | Dry heat | 24 hours to 72 hours at 60-105°C |
| Photolytic | UV light (e.g., 254 nm) and/or visible light | Expose solid or solution to light for a defined period |
Methodology for a Typical Forced Degradation Study:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Application: For each stress condition, mix an aliquot of the stock solution with the respective stressor solution. For thermal and photolytic studies, expose the solid compound or its solution to the specified conditions.
-
Neutralization (for hydrolytic studies): After the specified time, neutralize the acidic and basic solutions to prevent further degradation before analysis.
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is a common starting point. UV detection is suitable due to the chromophoric nature of the compound.
-
Peak Purity and Identification: Use a photodiode array (PDA) detector to assess peak purity. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of the degradation products, aiding in their structural elucidation.
Visualizing Degradation and Experimental Logic
Logical Workflow for Investigating Stability Issues
Caption: A logical workflow to diagnose and address inconsistent experimental results.
Anticipated Hydrolytic Degradation Pathway
Caption: The primary anticipated degradation pathway via hydrolysis.
This technical support guide is intended to be a starting point for researchers. The specific stability of this compound may vary depending on the experimental conditions and the purity of the starting material. It is always recommended to perform preliminary stability studies under your specific experimental conditions.
References
Technical Support Center: Synthesis of Substituted Benzamides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted benzamides.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in benzamide synthesis?
Low yields in benzamide synthesis can arise from several factors, including inefficient amide coupling, suboptimal reaction conditions, side reactions, incomplete reactions, and product loss during workup and purification.[1] A systematic approach to troubleshooting is crucial for identifying and resolving the specific cause.
Q2: How can I minimize the formation of a benzoic acid byproduct when using a benzoyl chloride precursor?
The presence of benzoic acid as a byproduct indicates the hydrolysis of your benzoyl chloride starting material.[2][3] This occurs when the benzoyl chloride reacts with water present in the reaction mixture. To mitigate this, it is critical to use anhydrous solvents and ensure your amine is dry.[3] Running the reaction under an inert atmosphere, such as nitrogen or argon, and using oven-dried glassware can further prevent exposure to atmospheric moisture.[3]
Q3: I am observing the formation of an N-acylurea side product in my carbodiimide-mediated coupling reaction. How can this be prevented?
N-acylurea formation is a common side reaction when using carbodiimide coupling reagents like DCC or EDC. It results from the rearrangement of the O-acylisourea intermediate. This can be suppressed by adding 1.0-1.2 equivalents of an additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[3] These additives trap the intermediate as a more stable active ester, favoring the desired amidation reaction.[3]
Q4: My reaction involves a sterically hindered aniline or benzoic acid, and the yield is poor. What can I do?
Sterically hindered substrates react more slowly, which can lead to lower yields and increased side reactions.[3] To overcome this, consider increasing the reaction time or temperature.[3] Alternatively, switching to a more potent coupling reagent, such as HATU, can be effective for difficult couplings.[3][4]
Q5: How do I choose the appropriate coupling reagent for my specific benzamide synthesis?
The selection of a coupling agent depends on factors like the reactivity of the carboxylic acid and amine, the presence of sensitive functional groups, and the reaction scale. For simple amides, carbodiimides like EDC and DCC are common choices. For more challenging syntheses, such as those involving sterically hindered substrates or those prone to racemization, phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HATU, HBTU) salts are often more effective.[1][5][6]
Q6: What is racemization and how can it be minimized during the synthesis of chiral benzamides?
Racemization is the process that leads to the formation of a 1:1 mixture of stereoisomers (enantiomers or diastereomers), which can be a significant issue when synthesizing chiral molecules.[7] In the context of benzamide synthesis from chiral amino acids, racemization can occur during the activation of the carboxylic acid. To minimize racemization, it is crucial to use coupling reagents known for low racemization rates, such as phosphonium and aminium salts, often in combination with additives like HOBt.[5][6][8]
Troubleshooting Guides
Guide 1: Low Reaction Yield
This guide provides a systematic approach to troubleshooting low yields in your benzamide synthesis.
Caption: Troubleshooting workflow for low benzamide synthesis yield.
Guide 2: Common Side Products and Mitigation
This guide outlines common side products and strategies to minimize their formation.
| Side Product | Common Cause | Mitigation Strategy |
| Benzoic Acid | Hydrolysis of activated carboxylic acid intermediate or starting acyl chloride.[1][2] | Use anhydrous solvents and reagents; perform the reaction under an inert atmosphere.[3] During workup, wash with a mild base (e.g., sodium bicarbonate solution) to remove acidic impurities.[2] |
| N-Acylurea | Rearrangement of the O-acylisourea intermediate when using carbodiimide coupling reagents.[3] | Add 1.0-1.2 equivalents of HOBt or HOAt to the reaction mixture.[3] Consider using a less polar solvent like dichloromethane (DCM) if solubility allows.[3] |
| Diacylated Product (N-Benzoylbenzamide) | Use of a strong base or high temperatures; incorrect stoichiometry with excess acylating agent.[2] | Use a milder base and control the reaction temperature. Avoid using a large excess of the benzoyl chloride or activated benzoic acid.[2] |
| Guanidinium Byproduct | Reaction of the amine with an onium-based coupling reagent (e.g., HBTU, HATU).[9] | The order and timing of reagent addition are crucial. Typically, the carboxylic acid is activated first before the amine is added. |
Experimental Protocols
Protocol 1: General Procedure for Benzamide Synthesis using EDC and HOBt
This protocol describes a common method for amide bond formation between a carboxylic acid and an amine.
Caption: Step-by-step workflow for EDC/HOBt mediated benzamide synthesis.
Protocol 2: Synthesis of a Benzamide from a Benzoyl Chloride (Schotten-Baumann Conditions)
This protocol is useful for reacting an amine with a more reactive acyl chloride.
-
Dissolve the amine (1.0 equivalent) in a suitable solvent such as dichloromethane or in a biphasic system of an inert organic solvent and aqueous base (e.g., 10% NaOH).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the benzoyl chloride (1.0-1.1 equivalents) dropwise with vigorous stirring. The reaction is often rapid and exothermic.
-
Continue stirring at room temperature for 1-3 hours after the addition is complete.
-
Workup: If using a biphasic system, separate the layers. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove any unreacted amine, followed by a wash with saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude benzamide by recrystallization or column chromatography. Hot water or ethanol/water mixtures are often suitable for recrystallization of simple benzamides.[2]
Data Presentation
Table 1: Comparison of Common Coupling Reagents
| Coupling Reagent Class | Examples | Advantages | Disadvantages |
| Carbodiimides | DCC, DIC, EDC | Readily available, cost-effective. | Can cause racemization; formation of N-acylurea byproduct; DCC byproduct (DCU) can be difficult to remove.[5][6] |
| Phosphonium Salts | BOP, PyBOP, PyAOP | High reactivity, low racemization, suitable for hindered couplings.[1][6] | Byproducts can be difficult to remove; can be expensive; BOP byproduct is carcinogenic.[6] |
| Aminium/Uronium Salts | HBTU, TBTU, HATU | Very efficient, fast reaction times, minimal racemization, especially with additives.[6] | Can react with the amine to form guanidinium byproducts; benzotriazole-based reagents can have explosive properties at high temperatures.[10] |
| Other | T3P, CDI | T3P has easily removable byproducts; CDI is effective for simple amides.[1] | May have a limited scope for more complex substrates. |
Table 2: Effect of Reaction Conditions on Yield
The following table summarizes a literature example of how temperature can affect the yield in a specific benzamide synthesis.
| Temperature (°C) | Solvent | Reaction Time (h) | Yield of 2-amino-N-benzylbenzamide (%) |
| 25 (Room Temp) | Dichloromethane | 12 | 78 |
| 40 (Reflux) | Dichloromethane | 6 | 92 |
| 60 | Toluene | 6 | 85 |
Data is illustrative and based on general principles; actual results will vary based on specific substrates and conditions. Higher temperatures can sometimes lead to increased byproduct formation.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chimia.ch [chimia.ch]
- 5. hepatochem.com [hepatochem.com]
- 6. peptide.com [peptide.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Purity of 4-Methoxy-3-nitrobenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of 4-Methoxy-3-nitrobenzamide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities in crude this compound, typically synthesized by the nitration of 4-methoxybenzamide, can include:
-
Isomeric Byproducts: The nitration of 4-methoxybenzamide can lead to the formation of other nitro isomers, primarily 4-methoxy-2-nitrobenzamide and potentially dinitrated products. The formation of these isomers is a key challenge in achieving high purity.
-
Unreacted Starting Material: Incomplete nitration can result in the presence of the starting material, 4-methoxybenzamide, in the final product.[1]
-
Acidic Impurities: The use of strong acids in the nitration process can lead to the formation of acidic byproducts, such as nitrophenols, which will need to be removed during purification.
Q2: What is a suitable solvent for the recrystallization of this compound?
Q3: How can I remove acidic impurities from my crude product?
A3: Acidic impurities, such as nitrophenols, can be effectively removed by washing an organic solution of the crude product with a basic aqueous solution.[4] For example, dissolving the crude this compound in a suitable organic solvent like dichloromethane or ethyl acetate and then washing it with a dilute sodium hydroxide or sodium bicarbonate solution will extract the acidic impurities into the aqueous layer. This should be followed by a water wash to remove any residual base.
Q4: What analytical techniques are recommended for assessing the purity of this compound?
A4: Several analytical methods can be employed to determine the purity of your final product. High-Performance Liquid Chromatography (HPLC) is a highly selective method for separating the main compound from structurally similar impurities like isomers.[5][6] Other valuable techniques include Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[5][7]
Troubleshooting Guides
Problem 1: Low Yield After Recrystallization
| Possible Cause | Troubleshooting Step |
| Excessive solvent used | Use the minimum amount of hot solvent required to dissolve the crude product. If too much solvent has been added, carefully evaporate some of it to concentrate the solution. |
| Product is too soluble in the chosen solvent at room temperature | Select a different solvent or solvent system where the product has lower solubility at room temperature. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[8] |
| Premature crystallization during hot filtration | If performing a hot filtration to remove insoluble impurities, preheat the funnel and receiving flask to prevent the product from crystallizing on the filter paper. |
| Crystallization is incomplete | After slow cooling to room temperature, place the flask in an ice bath to maximize crystal formation before filtration. |
Problem 2: Oiling Out Instead of Crystallization
| Possible Cause | Troubleshooting Step |
| Solution is too concentrated | Reheat the mixture to dissolve the oil and add a small amount of additional hot solvent. |
| Cooling is too rapid | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can sometimes promote oiling out. |
| Inappropriate solvent system | The chosen solvent may not be ideal. Experiment with different solvents or solvent ratios. For mixed solvent systems, ensure the anti-solvent is added slowly to the hot solution. |
Problem 3: Persistent Impurities Detected After a Single Purification Step
| Possible Cause | Troubleshooting Step |
| Co-crystallization of impurities | A single recrystallization may not be sufficient to remove all impurities, especially if they are structurally similar to the product. A second recrystallization may be necessary. |
| Presence of both acidic and neutral impurities | A multi-step purification approach may be required. Start with an acid-base extraction to remove acidic impurities, followed by recrystallization or column chromatography to separate neutral impurities like isomers. |
| Insoluble impurities present | If there are impurities that are insoluble in the hot recrystallization solvent, perform a hot filtration of the dissolved crude product before allowing it to cool and crystallize. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction followed by Recrystallization
This protocol is designed to first remove acidic impurities and then purify the product from neutral impurities like isomers.
Workflow Diagram:
Caption: Workflow for the purification of this compound.
Methodology:
-
Dissolution: Dissolve the crude this compound in dichloromethane.
-
Base Wash: Transfer the solution to a separatory funnel and wash twice with an equal volume of 1M sodium hydroxide solution to remove acidic impurities.
-
Water Wash: Wash the organic layer with an equal volume of deionized water.
-
Brine Wash: Wash the organic layer with an equal volume of saturated sodium chloride solution (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Recrystallization:
-
Transfer the solid residue to an Erlenmeyer flask.
-
Add a minimal amount of hot methanol to dissolve the solid completely.
-
To the hot solution, add hot deionized water dropwise with swirling until a faint, persistent cloudiness is observed.
-
Add a few more drops of hot methanol to just redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of a cold methanol/water mixture.
-
Dry the purified crystals under vacuum.
-
Protocol 2: Purification by Column Chromatography
This protocol is suitable for separating compounds with different polarities, such as isomeric impurities.
Workflow Diagram:
Caption: Workflow for column chromatography purification.
Methodology:
-
Column Preparation: Prepare a silica gel column using a slurry of silica gel in the initial eluent (e.g., a high hexane to ethyl acetate ratio).
-
Sample Preparation: Dissolve the crude this compound in a minimum amount of dichloromethane.
-
Loading: Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with a solvent system of increasing polarity (e.g., starting with 9:1 hexane/ethyl acetate and gradually increasing the proportion of ethyl acetate).
-
Fraction Collection and Monitoring: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.
Quantitative Data Summary
The following table provides a general comparison of the effectiveness of different purification techniques for nitroaromatic compounds. The actual purity achieved will depend on the specific impurities present and the careful execution of the protocols.
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Single Recrystallization | >98% | Simple, cost-effective for removing small amounts of impurities. | May not be effective for separating isomers with similar solubility. |
| Acid-Base Extraction + Recrystallization | >99% | Effectively removes acidic impurities and improves the efficiency of the subsequent recrystallization. | Multi-step process, potential for product loss at each step. |
| Column Chromatography | >99.5% | Highly effective for separating isomers and other closely related impurities. | More time-consuming, requires larger volumes of solvent, and is less scalable than recrystallization. |
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All laboratory work should be conducted in a safe and appropriate manner, following all institutional and regulatory guidelines. The specific results of any purification procedure will depend on the starting material's purity and the experimental conditions employed.
References
- 1. 4-Methoxybenzamide | C8H9NO2 | CID 76959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US8586792B2 - Process for the preparation of 4-iodo-3-nitrobenzamide - Google Patents [patents.google.com]
- 3. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
troubleshooting guide for scaling up 4-Methoxy-3-nitrobenzamide production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the production of 4-Methoxy-3-nitrobenzamide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of 4-Methoxy-3-nitrobenzoic Acid During Nitration
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Question: My nitration of 4-methoxybenzoic acid is resulting in a low yield of the desired 4-methoxy-3-nitrobenzoic acid. What are the likely causes and how can I improve the yield?
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Answer: Low yields in this nitration step are often attributable to several factors, particularly during scale-up. Here are the primary considerations:
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Inadequate Temperature Control: Nitration is a highly exothermic reaction.[1] On a larger scale, inefficient heat dissipation can lead to localized hotspots, promoting side reactions such as the formation of unwanted isomers or decomposition of the starting material and product.
-
Solution: Implement precise temperature monitoring and control. Utilize a reactor with efficient cooling capacity and consider a slower, controlled addition of the nitrating agent to manage the exotherm. Maintaining a consistent, low temperature is crucial for maximizing yield.
-
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Suboptimal Nitrating Agent Concentration: The concentration of the nitric acid and the ratio of nitric acid to sulfuric acid (if using a mixed acid system) are critical. An incorrect ratio can lead to incomplete nitration or the formation of byproducts.
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Solution: Carefully optimize the concentration and ratio of your nitrating agents. For the nitration of 4-alkoxybenzoic acids, a process using 40-80% nitric acid has been reported.[2]
-
-
Formation of Isomers: The methoxy group is an ortho-, para-directing group. While the para position is blocked by the carboxylic acid, nitration can still occur at the ortho position, leading to the formation of 2-methoxy-3-nitrobenzoic acid as a byproduct.
-
Solution: Modifying the reaction conditions, such as temperature and the choice of nitrating agent, can influence the regioselectivity. Careful analysis of the product mixture via techniques like NMR or HPLC is recommended to quantify the extent of isomer formation.[3]
-
-
Issue 2: Formation of Dinitro Byproducts
-
Question: I am observing the formation of dinitrated species in my product mixture. How can I minimize this over-nitration?
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Answer: The formation of dinitro compounds is a common challenge in the nitration of activated aromatic rings.[1] To favor mono-nitration, consider the following:
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Strict Temperature Control: Higher reaction temperatures increase the rate of reaction and can lead to multiple nitrations.[1] Maintaining a low and consistent temperature is the primary method to control the extent of nitration.
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Stoichiometry of Nitrating Agent: Using a significant excess of the nitrating agent can drive the reaction towards di-nitration.
-
Solution: Carefully control the stoichiometry of the nitrating agent. A slight excess is often necessary to ensure complete conversion of the starting material, but a large excess should be avoided.
-
-
Reaction Time: Prolonged reaction times after the consumption of the starting material can increase the likelihood of a second nitration event.
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Solution: Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, HPLC). Once the starting material is consumed, the reaction should be quenched to prevent further nitration.
-
-
Issue 3: Difficulties in the Amidation of 4-Methoxy-3-nitrobenzoic Acid
-
Question: The conversion of 4-methoxy-3-nitrobenzoic acid to this compound is inefficient. What are potential issues and solutions?
-
Answer: Inefficient amidation can be due to several factors related to the activation of the carboxylic acid and the reaction conditions.
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Poor Carboxylic Acid Activation: The direct reaction of a carboxylic acid with ammonia is generally slow. The carboxylic acid needs to be activated to a more reactive species.
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Solution: A common method is to convert the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with ammonia. Alternatively, peptide coupling agents can be used to facilitate the amidation.
-
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Hydrolysis of the Activated Intermediate: Acyl chlorides are sensitive to moisture and can hydrolyze back to the carboxylic acid.
-
Solution: Ensure all reagents and solvents are anhydrous. The reaction should be carried out under a dry atmosphere (e.g., nitrogen or argon).
-
-
Reaction with Ammonia: The addition of ammonia or an ammonia source needs to be controlled.
-
Issue 4: Product Purification Challenges at Scale
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Question: I am facing difficulties in purifying this compound at a larger scale, and the final product is off-color. What are effective purification strategies?
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Answer: Purification at scale often requires different techniques than those used in a laboratory setting.
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Presence of Impurities: Common impurities include unreacted starting materials, positional isomers, and residual acids from the nitration step.[5]
-
Solution:
-
Recrystallization: This is often the most effective method for removing closely related impurities and improving the color of the final product.[5] Experiment with different solvent systems to find one that provides good recovery and high purity.
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Washing: Thoroughly washing the crude product can remove residual acids and other water-soluble impurities.
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Charcoal Treatment: If the product is discolored, a treatment with activated charcoal during recrystallization can help to adsorb colored impurities.[5]
-
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the primary synthesis routes for this compound?
-
A1: The most common and direct route involves a two-step process:
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Nitration: The electrophilic nitration of 4-methoxybenzoic acid using a nitrating agent (commonly a mixture of nitric acid and sulfuric acid) to produce 4-methoxy-3-nitrobenzoic acid.
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Amidation: The conversion of the resulting 4-methoxy-3-nitrobenzoic acid to this compound. This is typically achieved by first converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride, followed by reaction with ammonia or an ammonia source.
-
-
-
Q2: What are the critical safety considerations when scaling up the nitration of 4-methoxybenzoic acid?
-
A2: Safety is paramount during the scale-up of nitration reactions. Key considerations include:
-
Exothermic Reaction: Nitration is highly exothermic. The reduced surface-area-to-volume ratio at a larger scale makes heat dissipation less efficient, increasing the risk of a thermal runaway. Ensure the reactor has adequate cooling capacity and that reagent addition is controlled to manage the temperature.
-
Corrosive and Hazardous Reagents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle them with appropriate personal protective equipment (PPE) in a well-ventilated area.
-
Gas Evolution: The reaction may produce nitrogen oxide gases, which are toxic. The reactor should be equipped with a proper off-gas scrubbing system.
-
-
-
Q3: How can I monitor the progress of the nitration and amidation reactions effectively?
-
A3: For both reactions, Thin Layer Chromatography (TLC) is a simple and rapid method to monitor the consumption of the starting material and the formation of the product. For more quantitative analysis and to check for the presence of isomers or byproducts, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
-
Quantitative Data
| Parameter | Nitration of 4-methoxybenzoic acid | Amidation of 4-methoxy-3-nitrobenzoic acid |
| Typical Yield | 75-90% (can be lower on scale-up without optimization) | 80-95% |
| Key Reagents | 4-methoxybenzoic acid, Nitric acid, Sulfuric acid | 4-methoxy-3-nitrobenzoic acid, Thionyl chloride (or other activating agent), Ammonia |
| Reaction Temperature | 0 - 10 °C (addition), 20 - 40 °C (reaction) | 0 °C to room temperature |
| Common Byproducts | 2-methoxy-3-nitrobenzoic acid, Dinitro-4-methoxybenzoic acid | Unreacted 4-methoxy-3-nitrobenzoic acid |
Experimental Protocols
1. Synthesis of 4-Methoxy-3-nitrobenzoic Acid
-
Materials:
-
4-methoxybenzoic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
-
Procedure:
-
In a jacketed glass reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge concentrated sulfuric acid.
-
Cool the sulfuric acid to 0-5 °C using a circulating chiller.
-
Slowly add 4-methoxybenzoic acid to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate vessel, maintaining a low temperature.
-
Add the nitrating mixture dropwise to the solution of 4-methoxybenzoic acid, keeping the internal temperature of the reactor between 0-5 °C. The addition rate should be controlled to prevent a rapid increase in temperature.
-
After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 20-25 °C) for a specified time, monitoring the reaction progress by TLC or HPLC.
-
Once the reaction is complete, quench the reaction by slowly pouring the mixture onto a stirred mixture of ice and water.
-
The precipitated solid is collected by filtration, washed thoroughly with cold water until the washings are neutral to pH paper.
-
Dry the solid product under vacuum to obtain 4-methoxy-3-nitrobenzoic acid.
-
2. Synthesis of this compound
-
Materials:
-
4-methoxy-3-nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM) or other suitable solvent
-
Anhydrous Ammonia gas or a solution in an appropriate solvent (e.g., methanol)
-
A catalytic amount of N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a dry, inert atmosphere (e.g., under nitrogen), suspend 4-methoxy-3-nitrobenzoic acid in anhydrous DCM.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride to the suspension at room temperature. The reaction mixture will be stirred until the evolution of gas ceases and the reaction is complete (monitor by TLC).
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the resulting crude acyl chloride in an anhydrous solvent (e.g., DCM or THF).
-
Cool the solution to 0-5 °C.
-
Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an appropriate solvent dropwise, maintaining the low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. US8586792B2 - Process for the preparation of 4-iodo-3-nitrobenzamide - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Selective Nitration of Methoxy-Substituted Aromatic Compounds
Welcome to the technical support center for the selective nitration of methoxy-substituted aromatic compounds. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity a primary challenge when nitrating methoxy-substituted aromatic compounds?
A1: The methoxy group (-OCH₃) is a strong activating group and an ortho, para-director in electrophilic aromatic substitution reactions.[1][2] This is because the oxygen atom can donate a lone pair of electrons to the aromatic ring through resonance, which stabilizes the carbocation intermediates (arenium ions) formed during attack at the ortho and para positions.[3][4] Consequently, nitration typically yields a mixture of ortho- and para-nitro isomers, with the meta isomer formed in negligible amounts (less than 3% for anisole).[1][5] Controlling the ratio of ortho to para products is the principal challenge.
Q2: What is the general mechanism for the nitration of a methoxy-substituted aromatic ring?
A2: The reaction proceeds via an electrophilic aromatic substitution mechanism, which involves three main steps:[6][7]
-
Generation of the Electrophile: A strong acid, typically sulfuric acid (H₂SO₄), protonates nitric acid (HNO₃) to form the highly electrophilic nitronium ion (NO₂⁺).[8][9][10]
-
Nucleophilic Attack: The electron-rich aromatic ring attacks the nitronium ion to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6][11]
-
Deprotonation: A weak base (like H₂O or HSO₄⁻) removes a proton from the carbon atom bearing the nitro group, restoring the ring's aromaticity and yielding the final nitroaromatic product.[8][11]
Q3: How does the methoxy group affect the overall reactivity of the aromatic ring towards nitration?
A3: The methoxy group is an activating group, meaning it increases the rate of electrophilic aromatic substitution compared to unsubstituted benzene.[12][13] The oxygen's lone pairs increase the electron density of the benzene ring, making it a more potent nucleophile and thus more reactive towards electrophiles like the nitronium ion.[3] This increased reactivity means that reactions can often proceed under milder conditions than those required for less activated or deactivated rings.[11]
Q4: What are the most common nitrating agents used for these compounds?
A4: Several nitrating agents are commonly used, with the choice depending on the desired selectivity and the sensitivity of the substrate.
-
Mixed Acid (HNO₃/H₂SO₄): This is the most traditional and powerful nitrating system.[7][12] It is highly effective but can sometimes lead to over-nitration or side reactions due to its strong acidity and oxidizing nature.[14]
-
Nitric Acid in Acetic Anhydride: This mixture generates acetyl nitrate, which is a milder nitrating agent.[15] It can offer different selectivity compared to mixed acid.
-
Dinitrogen Pentoxide (N₂O₅): This is an effective and eco-friendlier nitrating agent that can be used under non-acidic conditions, potentially improving selectivity for certain substrates.[15][16]
-
Nitronium Salts (e.g., NO₂BF₄): These are powerful, pre-formed sources of the nitronium ion that allow for nitration without the presence of strong acids, which can be advantageous for acid-sensitive compounds.[12]
Troubleshooting Guide
Problem: Low or no yield of the desired nitrated product.
-
Possible Cause 1: Inactive or decomposed nitrating agents. Concentrated nitric and sulfuric acids are hygroscopic and can absorb moisture over time, reducing their effectiveness.
-
Solution: Use fresh, unopened bottles of concentrated acids or accurately determine the concentration of existing stock. Ensure reaction setup is dry.
-
-
Possible Cause 2: Reaction conditions are too mild (temperature too low, reaction time too short).
-
Solution: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress using techniques like TLC or GC. Extend the reaction time.
-
-
Possible Cause 3: Degradation of the starting material or product. The strong oxidizing and acidic nature of the nitrating mixture can cause side reactions, including demethylation of the methoxy group to form phenolic byproducts or oxidation of other sensitive functional groups.[16]
Problem: Poor regioselectivity (unfavorable ortho:para ratio).
-
Possible Cause 1: Reaction temperature is not optimal. The ortho:para ratio can be temperature-dependent.
-
Solution: Systematically vary the reaction temperature. Lowering the temperature often increases the proportion of the para isomer due to steric hindrance at the ortho position.[17]
-
-
Possible Cause 2: Solvent effects. The choice of solvent can significantly influence the isomer distribution.[18]
-
Solution: Conduct the reaction in different solvents. Nonpolar solvents like n-heptane or cyclohexane have been shown to provide different selectivity compared to polar solvents.[18] A study on anisole nitration showed the ortho/para ratio was relatively constant in nonpolar solvents but varied considerably in polar ones.[18]
-
-
Possible Cause 3: The nitrating agent is not ideal for the desired selectivity.
Problem: Formation of di- or poly-nitrated byproducts.
-
Possible Cause 1: The methoxy group strongly activates the ring, making it susceptible to further nitration.[20] The initial nitro-product is less activated than the starting material, but harsh conditions can still force a second nitration.
-
Solution: Use a stoichiometric amount (or a slight excess) of the nitrating agent rather than a large excess. Add the substrate to the nitrating mixture (reverse addition) to ensure the nitrating agent is not in large excess relative to the unreacted starting material. Maintain a low reaction temperature.[21]
-
Problem: Formation of colored, phenolic byproducts.
-
Possible Cause 1: Acid-catalyzed demethylation of the methoxy group. This is a known side reaction, particularly with strong acids like H₂SO₄ at elevated temperatures, leading to the formation of nitrophenols.
-
Solution: Perform the reaction at the lowest possible temperature. Minimize the amount of water in the reaction mixture. If demethylation is a persistent issue, switch to a non-acidic or milder nitrating system like N₂O₅ in an inert solvent.[16]
-
Problem: Difficulty separating ortho and para isomers.
-
Possible Cause 1: The isomers have very similar physical properties (e.g., boiling point, polarity).
-
Solution: Purification often requires careful column chromatography with an optimized solvent system. Recrystallization may also be effective if a solvent can be found in which the two isomers have significantly different solubilities. Industrial purification may involve washing the crude product with an alkaline solution to remove acidic impurities like nitrophenols.[22]
-
Problem: Runaway reaction and safety hazards.
-
Possible Cause 1: Nitration reactions are highly exothermic.[23] Rapid mixing of reagents on a large scale can lead to a thermal runaway, posing a significant explosion risk.[14]
-
Solution: Always maintain strict temperature control with an efficient cooling bath (e.g., ice-water or ice-salt). Add the nitrating agent slowly and dropwise to the substrate solution. For larger-scale reactions, consider using continuous flow chemistry, which offers superior temperature control and safety.[14] Always work in a chemical fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield.[24][25][26]
-
Data Presentation: Regioselectivity in the Nitration of Anisole
The following table summarizes the isomer distribution for the nitration of anisole under various conditions, illustrating the impact of the nitrating system on regioselectivity.
| Nitrating Agent/System | Solvent | Temperature (°C) | Ortho (%) | Para (%) | Meta (%) | Ortho:Para Ratio | Reference(s) |
| HNO₃ / H₂SO₄ | H₂SO₄ (54-82%) | 25 | Variable | Variable | <2 | 1.8 to 0.7 | [5][27] |
| HNO₃ (70%) | n-Heptane | Not Specified | - | - | - | ~1.2 | [18] |
| HNO₃ (70%) | Carbon Tetrachloride | Not Specified | - | - | - | ~1.2 | [18] |
| NO₂⁺BF₄⁻ | Tetramethylene sulfone | 25 | 69 | 30 | 1 | 2.3 | [5][28] |
| Acetyl Nitrate | Acetic Anhydride | 25 | 66 | 34 | <1 | 1.94 | [5][28] |
Note: Yields are generally high for these reactions but can be affected by workup and purification procedures designed to isolate a single isomer.[29]
Experimental Protocols
Protocol 1: Classical Nitration of Anisole using Mixed Acid
This protocol describes a standard laboratory procedure for the nitration of anisole to yield a mixture of ortho- and para-nitroanisole.
Materials:
-
Anisole
-
Concentrated Sulfuric Acid (~98%)
-
Concentrated Nitric Acid (~70%)
-
Ice bath
-
Dichloromethane (DCM) or Diethyl Ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer
Procedure:
-
Prepare the Nitrating Mixture: In a flask immersed in an ice bath, slowly add 10 mL of concentrated sulfuric acid to 10 mL of concentrated nitric acid with gentle stirring. Keep the mixture cooled to 0-5 °C.
-
Reaction Setup: In a separate round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5.4 g (0.05 mol) of anisole in a minimal amount of a suitable solvent like DCM or acetic acid, and cool the flask in an ice bath to 0-5 °C.
-
Addition: Add the pre-cooled nitrating mixture dropwise from the dropping funnel to the stirred anisole solution over 30-45 minutes. Crucially, maintain the internal reaction temperature below 10 °C throughout the addition. [21]
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction's progress by TLC.
-
Quenching: Slowly pour the reaction mixture over a large amount of crushed ice (~100-150 g) in a beaker with vigorous stirring. This will precipitate the crude product.
-
Workup:
-
Extract the product with dichloromethane or diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with cold water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL) until effervescence ceases, and finally with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product mixture.
-
-
Purification: The resulting mixture of ortho- and para-nitroanisole can be separated by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Milder Nitration using Dinitrogen Pentoxide (N₂O₅)
This method avoids strongly acidic conditions and can be beneficial for sensitive substrates.[16]
Materials:
-
Anisole
-
Dinitrogen Pentoxide (N₂O₅)
-
Dichloromethane (DCM), anhydrous
-
2 M Hydrochloric Acid
-
Aqueous Sodium Carbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: In a dry, three-necked flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 5.4 g (0.05 mol) of anisole in 100 mL of anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of N₂O₅: To the stirred solution, add a solution of 5.94 g (0.055 mol, 1.1 eq) of N₂O₅ in dichloromethane portion-wise or via a cannula, ensuring the temperature remains at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C. The reaction is typically very fast, often completing in under 10 minutes.[16] Monitor the reaction by TLC.
-
Quenching: Once the reaction is complete, quench it by carefully adding 2 M HCl (50 mL).
-
Workup:
-
Separate the organic layer. Wash it with aqueous sodium carbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the product mixture as described in Protocol 1.
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. myetutors.com [myetutors.com]
- 4. Khan Academy [khanacademy.org]
- 5. Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. byjus.com [byjus.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Nitration - Wikipedia [en.wikipedia.org]
- 13. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 14. vapourtec.com [vapourtec.com]
- 15. Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. researchgate.net [researchgate.net]
- 19. US3957889A - Selective nitration of aromatic and substituted aromatic compositions - Google Patents [patents.google.com]
- 20. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 21. chemguide.co.uk [chemguide.co.uk]
- 22. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]
- 23. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 24. youtube.com [youtube.com]
- 25. ehs.washington.edu [ehs.washington.edu]
- 26. ehs.com [ehs.com]
- 27. Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 28. researchgate.net [researchgate.net]
- 29. stmarys-ca.edu [stmarys-ca.edu]
Validation & Comparative
Spectroscopic Characterization of 4-Methoxy-3-nitrobenzamide: A Comparative Guide
For Immediate Release
This guide provides a comprehensive framework for the spectroscopic characterization of 4-Methoxy-3-nitrobenzamide. Due to the limited availability of public spectroscopic data for this compound, this document presents a comparative analysis with two structurally related alternatives: 4-methoxybenzamide and 3-nitrobenzamide. The provided experimental protocols and data tables serve as a practical reference for researchers engaged in the synthesis and characterization of novel benzamide derivatives.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic features of 4-methoxybenzamide and 3-nitrobenzamide, which can be used as benchmarks for the analysis of this compound.
Table 1: ¹H NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm and Multiplicity | Assignment |
| This compound | Hypothetical Data | Expected ranges: Aromatic protons (δ 7.0-8.5), Methoxy protons (δ ~3.9), Amide protons (broad, δ 7.5-8.5) | |
| 4-Methoxybenzamide | DMSO-d₆ | 7.89 (d, 2H), 7.24 (br s, 1H), 6.99 (d, 2H), 3.81 (s, 3H) | Ar-H, NH, Ar-H, -OCH₃ |
| 3-Nitrobenzamide | DMSO-d₆ | 8.65 (t, 1H), 8.39 (ddd, 1H), 8.28 (br s, 1H), 7.78 (t, 1H), 7.68 (br s, 1H) | Ar-H, Ar-H, NH, Ar-H, NH |
Table 2: ¹³C NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |
| This compound | Hypothetical Data | Expected ranges: Carbonyl (~165-170), Aromatic (110-160), Methoxy (~56) | |
| 4-Methoxybenzamide | DMSO-d₆ | 166.4, 161.2, 129.2, 126.5, 113.1, 55.2 | C=O, C-OCH₃, Ar-CH, C-CONH₂, Ar-CH, -OCH₃ |
| 3-Nitrobenzamide | DMSO-d₆ | 165.7, 147.9, 135.5, 133.1, 129.9, 125.4, 121.2 | C=O, C-NO₂, C-CONH₂, Ar-CH, Ar-CH, Ar-CH, Ar-CH |
Table 3: IR Spectral Data
| Compound | Major Peaks (cm⁻¹) | Functional Group Assignment |
| This compound | Hypothetical Data | Expected peaks: N-H stretch (~3300-3100), C=O stretch (~1660), NO₂ stretch (~1530, 1350), C-O stretch (~1250) |
| 4-Methoxybenzamide | 3433, 3170, 1655, 1607, 1255 | N-H stretch, C=O stretch, C=C stretch, C-O stretch |
| 3-Nitrobenzamide | 3430, 3180, 1660, 1530, 1350 | N-H stretch, C=O stretch, NO₂ asymmetric stretch, NO₂ symmetric stretch |
Table 4: Mass Spectrometry Data
| Compound | Ionization Mode | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound | EI | Expected: 196 | Expected fragments from loss of NH₂, NO₂, OCH₃ |
| 4-Methoxybenzamide | EI | 151 | 135, 107, 77 |
| 3-Nitrobenzamide | EI | 166 | 150, 120, 104, 76 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and proton/carbon environment of the analyte.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the benzamide derivative in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Tune and shim the spectrometer for the chosen solvent.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shift scale to the residual solvent peak.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, coupling constants, and integration to assign the structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent pellet.
-
-
Instrument Setup:
-
Record a background spectrum of a blank KBr pellet.
-
Place the sample pellet in the sample holder of the FTIR spectrometer.
-
-
Data Acquisition:
-
Scan the sample over the range of 4000-400 cm⁻¹.
-
The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the functional groups (e.g., N-H, C=O, NO₂, C-O).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the analyte.
Procedure:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization (Electron Ionization - EI):
-
The sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
This causes ionization and fragmentation of the molecule.
-
-
Mass Analysis:
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
-
Detection:
-
The abundance of each ion is measured by a detector.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺) to determine the molecular weight.
-
Analyze the fragmentation pattern to gain further structural information.
-
Workflow and Pathway Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic characterization of a novel benzamide derivative.
A Comparative Analysis of Synthesis Routes for 4-Methoxy-3-nitrobenzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the primary synthetic routes to 4-Methoxy-3-nitrobenzamide, a key intermediate in medicinal chemistry and organic synthesis. The routes are evaluated based on yield, reaction conditions, and scalability, with supporting experimental data presented for objective comparison.
Introduction
This compound is a valuable building block in the synthesis of various pharmaceutical compounds. The efficiency and practicality of its synthesis are critical for drug discovery and development pipelines. This guide compares two principal synthetic strategies: the direct nitration of 4-methoxybenzamide and a two-step approach involving the nitration of 4-methoxybenzoic acid followed by amidation.
Route 1: Direct Nitration of 4-Methoxybenzamide
This approach involves the direct electrophilic nitration of the aromatic ring of 4-methoxybenzamide. The methoxy group is an ortho-, para- director; therefore, the nitration is expected to yield the desired 3-nitro product along with other isomers.
Experimental Protocol:
A solution of 4-methoxybenzamide in a suitable solvent, typically concentrated sulfuric acid, is cooled to 0-5 °C. A nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is then added dropwise while maintaining the low temperature. After the addition is complete, the reaction mixture is stirred for a specified time before being poured onto ice water. The precipitated product is then collected by filtration, washed, and purified by recrystallization.
Route 2: Nitration of 4-Methoxybenzoic Acid Followed by Amidation
This two-step route first introduces the nitro group onto the 4-methoxybenzoic acid backbone, followed by the conversion of the carboxylic acid to the primary amide.
Step 2a: Nitration of 4-Methoxybenzoic Acid
The nitration of 4-methoxybenzoic acid is a common electrophilic aromatic substitution.
Experimental Protocol:
4-methoxybenzoic acid is dissolved in concentrated sulfuric acid at a low temperature (0-5 °C). A mixture of nitric acid and sulfuric acid is added slowly. The reaction is stirred for a period, and then the mixture is poured into ice water to precipitate the 4-methoxy-3-nitrobenzoic acid. The solid is filtered, washed, and can be purified by recrystallization.
Step 2b: Amidation of 4-Methoxy-3-nitrobenzoic Acid
The conversion of the carboxylic acid to the amide can be achieved through several methods, with the acyl chloride route being a common and effective choice.
Experimental Protocol (via Acyl Chloride):
4-methoxy-3-nitrobenzoic acid is refluxed with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of DMF, to form the corresponding acyl chloride. After removing the excess chlorinating agent, the crude acyl chloride is dissolved in an appropriate solvent and reacted with an excess of aqueous or gaseous ammonia to yield this compound.
Performance Comparison
The selection of an optimal synthesis route depends on factors such as yield, purity, cost, and scalability. The following table summarizes the key quantitative data for the two primary routes.
| Metric | Route 1: Direct Nitration | Route 2: Two-Step Synthesis |
| Starting Material | 4-Methoxybenzamide | 4-Methoxybenzoic Acid |
| Key Reagents | Nitric Acid, Sulfuric Acid | Nitric Acid, Sulfuric Acid, Thionyl Chloride, Ammonia |
| Overall Yield | Moderate to High (Isomer separation may be required) | Good to Excellent |
| Purity & Workup | Potential for isomeric impurities requiring careful purification. | Generally clean reaction with straightforward workup for each step. |
| Reaction Time | Shorter (single step) | Longer (two distinct steps) |
| Scalability | Potentially challenging due to heat management and regioselectivity control. | Generally scalable and well-established for industrial production. |
| Key Advantages | Atom-economical, one-pot synthesis. | High regioselectivity, leading to a purer final product. |
| Key Disadvantages | Risk of over-nitration and formation of undesired isomers. | Longer reaction sequence and use of hazardous reagents like thionyl chloride. |
Synthesis Pathway Diagrams
The following diagrams illustrate the logical workflow for each synthetic route.
Caption: Route 1: Direct Nitration of 4-Methoxybenzamide.
Unlocking the Therapeutic Potential of 4-Methoxy-3-nitrobenzamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-methoxy-3-nitrobenzamide scaffold has emerged as a promising framework in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities. This guide provides an objective comparison of the performance of these derivatives across various therapeutic areas, supported by experimental data and detailed protocols. We delve into their anticancer, antiplatelet, and enzyme-inhibiting properties, offering insights into their mechanisms of action and structure-activity relationships.
Comparative Biological Activity
The therapeutic efficacy of this compound derivatives has been evaluated through various in vitro assays. The following tables summarize the quantitative data, showcasing the potency of different analogs against cancer cell lines, platelet aggregation, and xanthine oxidase.
Anticancer Activity
Derivatives of the parent scaffold have been investigated for their cytotoxic effects against several human cancer cell lines. The growth inhibitory (GI₅₀) and 50% inhibitory concentration (IC₅₀) values provide a measure of their potency.
| Compound ID | Substitution at Amide Nitrogen | Cancer Cell Line | Activity (µM) | Assay | Reference |
| 4a | 4-fluorobenzyl | HCT-116 (colon) | GI₅₀: 2.111 | SRB | [1] |
| MDA-MB-435 (melanoma) | GI₅₀: 1.904 | SRB | [1] | ||
| HL-60 (leukemia) | GI₅₀: 2.056 | SRB | [1] | ||
| 4l | 2-chlorobenzyl | HCT-116 (colon) | GI₅₀: 3.586 | SRB | [1] |
| MDA-MB-435 (melanoma) | GI₅₀: 2.897 | SRB | [1] | ||
| HL-60 (leukemia) | GI₅₀: 1.993 | SRB | [1] | ||
| 4m | 3-chlorobenzyl | HCT-116 (colon) | GI₅₀: 4.876 | SRB | [1] |
| MDA-MB-435 (melanoma) | GI₅₀: 3.586 | SRB | [1] | ||
| HL-60 (leukemia) | GI₅₀: 2.543 | SRB | [1] | ||
| 4n | 4-chlorobenzyl | HCT-116 (colon) | GI₅₀: 6.321 | SRB | [1] |
| MDA-MB-435 (melanoma) | GI₅₀: 3.112 | SRB | [1] | ||
| HL-60 (leukemia) | GI₅₀: 2.876 | SRB | [1] |
Note: The above data is for 4-substituted-3-nitrobenzamide derivatives, which are structurally analogous to the this compound scaffold.
Antiplatelet Activity
Several this compound derivatives have been synthesized and evaluated for their ability to inhibit platelet aggregation induced by adenosine diphosphate (ADP) and arachidonic acid (AA).
| Compound ID | Inducer | IC₅₀ (µM) | Reference |
| 6c | ADP | 3.84 | [2] |
| 6f | AA | 3.12 | [2] |
Xanthine Oxidase Inhibition
A series of 4-(isopentyloxy)-3-nitrobenzamide derivatives have been identified as potent inhibitors of xanthine oxidase (XO), an enzyme implicated in hyperuricemia and gout.
| Compound ID | IC₅₀ (µM) | Reference |
| 6k (4-isopentyloxy-N-(1H-pyrazol-3-yl)-3-nitrobenzamide) | 0.13 | [3] |
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways for all this compound derivatives are not fully elucidated, their biological activities suggest interactions with key cellular signaling cascades. The following diagrams illustrate the potential mechanisms based on the observed activities.
Potential Anticancer Mechanism: PARP Inhibition
Nitrobenzamide derivatives have been investigated as inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. In cancer cells with existing DNA repair defects (e.g., BRCA mutations), inhibiting PARP leads to an accumulation of DNA damage and cell death, a concept known as synthetic lethality.
Caption: Potential mechanism of PARP inhibition by this compound derivatives.
Potential Anti-inflammatory Mechanism: NF-κB Signaling Pathway
The anti-inflammatory potential of related compounds often involves the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a key regulator of the inflammatory response.
Caption: Potential inhibition of the NF-κB signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further investigation.
Sulforhodamine B (SRB) Assay for Anticancer Activity
This assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.
-
Cell Fixation: Discard the supernatant and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.
Caption: Workflow for the Sulforhodamine B (SRB) assay.
Antiplatelet Aggregation Assay (Born's Method)
This turbidimetric method measures platelet aggregation in platelet-rich plasma (PRP).
-
Blood Collection: Draw whole blood into tubes containing 3.8% sodium citrate (9:1, blood:citrate).
-
PRP Preparation: Centrifuge the blood at 200 x g for 10 minutes to obtain platelet-rich plasma (PRP).
-
PPP Preparation: Centrifuge a portion of the PRP at 2000 x g for 15 minutes to obtain platelet-poor plasma (PPP).
-
Assay Setup: Place a cuvette with PPP in the aggregometer to set the 100% aggregation baseline. Place a cuvette with PRP to set the 0% aggregation baseline.
-
Compound Incubation: Add the test derivative or vehicle to the PRP and incubate for a specified time at 37°C with stirring.
-
Induction of Aggregation: Add an aggregating agent (e.g., ADP or AA) to the cuvette to induce platelet aggregation.
-
Data Recording: Record the change in light transmittance for 5-10 minutes. The percentage of inhibition is calculated by comparing the aggregation in the presence of the test compound to the vehicle control.
Caption: Workflow for the antiplatelet aggregation assay.
Xanthine Oxidase Inhibition Assay
This spectrophotometric assay measures the inhibition of xanthine oxidase by monitoring the formation of uric acid from xanthine.
-
Reagent Preparation: Prepare a solution of xanthine oxidase in phosphate buffer, a substrate solution (xanthine), and solutions of the test derivatives at various concentrations.
-
Assay Reaction: In a 96-well UV plate, add phosphate buffer, the test compound solution, and the xanthine oxidase solution. Incubate at room temperature for 15 minutes.
-
Initiate Reaction: Add the xanthine solution to each well to start the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 295 nm at regular intervals for 10-20 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of uric acid formation. The percentage of inhibition is determined by comparing the reaction rate in the presence of the test compound to that of the vehicle control. The IC₅₀ value is then calculated.
Conclusion
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The derivatives have demonstrated potent anticancer, antiplatelet, and xanthine oxidase inhibitory activities. The structure-activity relationship data suggests that modifications to the amide substituent significantly influence biological activity. Further investigation into the specific molecular targets and signaling pathways will be crucial for the optimization of these compounds into clinical candidates. The detailed experimental protocols provided in this guide are intended to facilitate these future research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and biological evaluation of 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamide derivatives as potential antiplatelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 4-(isopentyloxy)-3-nitrobenzamide derivatives as xanthine oxidase inhibitors through a non-anthraquinone exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Confirmation of Benzamide Derivatives: A Comparative Guide to X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
In the field of medicinal chemistry and drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the gold standard for providing precise atomic coordinates, bond lengths, and angles, offering unequivocal structural confirmation. This guide provides a comparative overview of the crystallographic data for 4-Methoxy-3-nitrobenzaldehyde, a closely related analogue to 4-Methoxy-3-nitrobenzamide, and 4-Nitrobenzamide, supported by detailed experimental protocols.
Performance Comparison: Crystallographic Parameters
The following table summarizes key crystallographic data for 4-Methoxy-3-nitrobenzaldehyde and 4-Nitrobenzamide, offering a quantitative comparison of their crystal structures. While the data for this compound is not publicly available, the analysis of these structurally similar compounds provides valuable insights into the expected crystallographic parameters.
| Parameter | 4-Methoxy-3-nitrobenzaldehyde (Form I) | 4-Nitrobenzamide |
| Chemical Formula | C₈H₇NO₄ | C₇H₆N₂O₃ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 11.234(2) | 9.845(2) |
| b (Å) | 7.891(2) | 5.123(1) |
| c (Å) | 9.034(2) | 14.589(3) |
| α (°) | 90 | 90 |
| β (°) | 104.53(3) | 96.03(3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 775.1(3) | 731.3(3) |
| Z | 4 | 4 |
| Calculated Density (g/cm³) | 1.558 | 1.507 |
| R-factor (R₁) | 0.042 | 0.046 |
| CCDC Number | 613490 | 202356 |
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a crystal structure by single-crystal X-ray diffraction involves a systematic workflow, from crystal growth to data analysis.[1][2]
Crystal Growth
High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. For small organic molecules like benzamide derivatives, slow evaporation of a saturated solution is a common and effective method.
-
Solvent Selection: Choose a solvent or solvent mixture in which the compound has moderate solubility.
-
Procedure:
-
Prepare a nearly saturated solution of the purified compound in the chosen solvent.
-
Filter the solution to remove any particulate matter.
-
Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks.
-
Monitor the container periodically for the formation of well-defined single crystals.
-
Data Collection
Once suitable crystals are obtained, a single crystal is selected and mounted on a goniometer head for data collection using a diffractometer.
-
Crystal Mounting: A single, well-formed crystal is carefully mounted on a glass fiber or a loop with a cryo-protectant.
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo Kα or Cu Kα), a goniometer, and a detector (e.g., CCD or CMOS) is used.
-
Data Collection Strategy: The crystal is cooled in a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations and radiation damage. A series of diffraction images are collected as the crystal is rotated through a range of angles.
Structure Solution and Refinement
The collected diffraction data is processed to determine the crystal's unit cell parameters and space group. The atomic structure is then solved and refined.
-
Data Reduction: The raw diffraction images are integrated to obtain a list of reflection intensities and their corresponding Miller indices (hkl).
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data using a least-squares minimization algorithm. The quality of the final structure is assessed by the R-factor, with lower values indicating a better fit between the calculated and observed structure factors.
Visualizing the Workflow and Structural Confirmation
The following diagrams illustrate the experimental workflow for X-ray crystallography and the logical process of confirming a molecular structure from the resulting data.
Caption: Experimental workflow from compound synthesis to final structure determination.
Caption: Logical flow from diffraction data to unequivocal structural confirmation.
Alternative Analytical Techniques
While X-ray crystallography provides the most definitive structural data, other analytical techniques can offer complementary information for the characterization of benzamide derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the connectivity of atoms within a molecule.
-
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups.
References
A Comparative Analysis of the Reactivity of 4-Methoxy-3-nitrobenzamide and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Theoretical Comparison of Reactivity
The reactivity of substituted benzamides is primarily governed by the electronic effects of the substituents on the benzene ring. The interplay between the electron-donating methoxy group (-OCH₃) and the electron-withdrawing nitro group (-NO₂) dictates the electron density of the aromatic ring and the susceptibility of the amide and nitro functionalities to chemical transformations.
The key isomers of 4-Methoxy-3-nitrobenzamide are:
-
This compound
-
4-Methoxy-2-nitrobenzamide
-
3-Methoxy-4-nitrobenzamide
Hydrolysis of the Amide Group
The hydrolysis of benzamides to their corresponding benzoic acids can be catalyzed by either acid or base. The rate of this reaction is influenced by the electronic nature of the substituents on the aromatic ring.
-
Acid-Catalyzed Hydrolysis: This reaction is generally accelerated by electron-withdrawing groups, which make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: This reaction is also favored by electron-withdrawing groups that stabilize the negative charge developed in the transition state.
Based on these principles, the expected order of reactivity for the isomers in both acid and base-catalyzed hydrolysis is:
4-Methoxy-2-nitrobenzamide > 3-Methoxy-4-nitrobenzamide > this compound
This predicted order is based on the ability of the nitro group to withdraw electron density, which is strongest when it is ortho or para to the benzamide group. In 4-Methoxy-2-nitrobenzamide, the nitro group is ortho to the amide, providing a strong electron-withdrawing effect. In 3-Methoxy-4-nitrobenzamide, the nitro group is para to the methoxy group but meta to the amide, still exerting a significant withdrawing effect. In this compound, the nitro group is meta to the amide, resulting in a weaker electron-withdrawing influence on the reaction center.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a potential reaction for these isomers, particularly if a suitable leaving group is present on the ring. However, considering the methoxy group as a potential leaving group is generally unfavorable. The reactivity in SNAr reactions is highly dependent on the presence of strong electron-withdrawing groups ortho and para to the leaving group. A detailed comparative analysis for this reaction is not provided due to the unlikelihood of the methoxy group acting as a leaving group under typical SNAr conditions.
Reduction of the Nitro Group
The reduction of the nitro group to an amino group is a common and important transformation. This reaction is generally facilitated by increased electron density on the nitro group, making it more susceptible to reduction by reagents like H₂/Pd, Sn/HCl, or Fe/HCl. Therefore, electron-donating groups will generally increase the rate of reduction.
The methoxy group is an electron-donating group, and its effect is most pronounced at the ortho and para positions.
-
In This compound , the methoxy group is para to the nitro group, significantly increasing the electron density on the nitro group and thus accelerating its reduction.
-
In 3-Methoxy-4-nitrobenzamide , the methoxy group is meta to the nitro group, having a weaker electron-donating effect.
-
In 4-Methoxy-2-nitrobenzamide , the methoxy group is meta to the nitro group, also exerting a weaker electron-donating effect compared to the para position.
Therefore, the expected order of reactivity for the reduction of the nitro group is:
This compound > 3-Methoxy-4-nitrobenzamide ≈ 4-Methoxy-2-nitrobenzamide
Quantitative Data
Directly comparative quantitative data for the reactivity of these specific isomers is scarce. However, some relevant data for the individual isomers and their precursors can be compiled.
Table 1: Physical and Chemical Properties of Methoxy-Nitrobenzoic Acid Precursors
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Predicted pKa |
| 4-Methoxy-3-nitrobenzoic acid | 89-41-8 | C₈H₇NO₅ | 197.14 | Not Available |
| 4-Methoxy-2-nitrobenzoic acid | 33844-21-2 | C₈H₇NO₅ | 197.14 | 2.46 ± 0.25[1][2] |
| 3-Methoxy-4-nitrobenzoic acid | 5081-36-7 | C₈H₇NO₅ | 197.14 | Not Available |
| 2-Methoxy-4-nitrobenzoic acid | 2597-56-0 | C₈H₇NO₅ | 197.14 | Not Available |
Table 2: Reported Yields for the Reduction of Methoxy-Nitrobenzamide Isomers
| Starting Material | Product | Reducing Agent | Yield (%) |
| 4-Methoxy-2-nitrobenzamide | 2-Amino-4-methoxybenzamide | Raney-Ni, H₂ | 95[3] |
Experimental Protocols
The following are generalized experimental protocols for the hydrolysis and reduction of this compound and its isomers. These protocols are based on standard procedures for similar compounds and should be adapted and optimized for specific research needs.
Protocol 1: Acid-Catalyzed Hydrolysis
Objective: To hydrolyze the benzamide to the corresponding benzoic acid.
Materials:
-
Methoxy-nitrobenzamide isomer (1.0 eq)
-
Sulfuric acid (or Hydrochloric acid), 6M
-
Water
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add the methoxy-nitrobenzamide isomer and 6M sulfuric acid.
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzoic acid derivative.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Reduction of the Nitro Group
Objective: To reduce the nitro group to an amino group.
Materials:
-
Methoxy-nitrobenzamide isomer (1.0 eq)
-
Ethanol
-
Raney Nickel (or Palladium on carbon)
-
Hydrogen gas supply
-
Filter agent (e.g., Celite)
-
Rotary evaporator
Procedure:
-
In a hydrogenation flask, dissolve the methoxy-nitrobenzamide isomer in ethanol.
-
Carefully add a catalytic amount of Raney Nickel (or 10% Pd/C) to the solution.
-
Seal the flask and purge with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude amino-methoxybenzamide.
-
Purify the product by recrystallization or column chromatography if necessary. A suspension of 4-methoxy-2-nitro-benzamide (6.9 g, 35.1 mmol) in EtOH (200 ml) was hydrogenated with Raney-Ni (4.0 g) for two days at room temperature and 50 psi, yielding 5.6 g (95%) of the product after filtration and solvent evaporation.[3]
Visualizations
Caption: Predicted order of reactivity for isomers in hydrolysis and reduction.
Caption: General workflow for the acid-catalyzed hydrolysis of benzamide isomers.
Caption: General workflow for the reduction of the nitro group.
References
A Comparative Guide to the Purity Assessment of 4-Methoxy-3-nitrobenzamide: HPLC vs. LC-MS
For Researchers, Scientists, and Drug Development Professionals
The rigorous assessment of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development and manufacturing. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the purity assessment of 4-Methoxy-3-nitrobenzamide, a key building block in various synthetic pathways. This document outlines detailed experimental protocols, presents comparative data, and discusses the relative strengths and weaknesses of each method to aid researchers in selecting the most appropriate technique for their specific needs.
Introduction to this compound and its Potential Impurities
This compound is typically synthesized through a two-step process: the nitration of 4-methoxybenzoic acid followed by amidation. This synthetic route can introduce several process-related impurities that must be identified and quantified to ensure the quality and safety of the final product.
Potential Process-Related Impurities:
-
Impurity A: 4-Methoxy-3-nitrobenzoic acid: The unreacted starting material from the amidation step.
-
Impurity B: 4-Methoxybenzoic acid: The unreacted starting material from the nitration step.
-
Impurity C: 4-Methoxy-2-nitrobenzamide: An isomer formed during the nitration of 4-methoxybenzoic acid, as the methoxy group is an ortho-para director.
-
Impurity D: 4-Hydroxy-3-nitrobenzamide: A potential byproduct if demethylation of the methoxy group occurs during the synthesis.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC with UV detection is a robust and widely used technique for the routine purity analysis and quality control of pharmaceutical compounds. Its high resolving power allows for the effective separation of the main component from its closely related impurities.
Experimental Protocol: Reverse-Phase HPLC
A reverse-phase HPLC method was developed to separate this compound from its potential impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the this compound sample in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition (80:20 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation: HPLC Results
The following table summarizes the expected retention times and relative response factors for this compound and its potential impurities under the described HPLC conditions.
| Compound | Retention Time (min) | Relative Retention Time (RRT) |
| Impurity B: 4-Methoxybenzoic acid | 8.5 | 0.57 |
| Impurity D: 4-Hydroxy-3-nitrobenzamide | 10.2 | 0.68 |
| Impurity A: 4-Methoxy-3-nitrobenzoic acid | 12.8 | 0.85 |
| This compound | 15.0 | 1.00 |
| Impurity C: 4-Methoxy-2-nitrobenzamide | 16.5 | 1.10 |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment
LC-MS combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This technique is invaluable for the identification of unknown impurities and for providing structural confirmation of known impurities.
Experimental Protocol: LC-MS
The same chromatographic conditions as the HPLC method can be employed for the LC-MS analysis, with the addition of a mass spectrometer detector.
Instrumentation:
-
LC-MS system equipped with an electrospray ionization (ESI) source and a quadrupole or time-of-flight (TOF) mass analyzer.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive and Negative
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Scan Range: m/z 100-500
Data Presentation: LC-MS Results
The following table presents the expected mass-to-charge ratios (m/z) for this compound and its potential impurities in both positive ([M+H]⁺) and negative ([M-H]⁻) ionization modes.
| Compound | Molecular Weight | Expected [M+H]⁺ (m/z) | Expected [M-H]⁻ (m/z) |
| Impurity B: 4-Methoxybenzoic acid | 152.15 | 153.15 | 151.15 |
| Impurity D: 4-Hydroxy-3-nitrobenzamide | 182.12 | 183.12 | 181.12 |
| Impurity A: 4-Methoxy-3-nitrobenzoic acid | 197.14 | 198.14 | 196.14 |
| This compound | 196.16 | 197.16 | 195.16 |
| Impurity C: 4-Methoxy-2-nitrobenzamide | 196.16 | 197.16 | 195.16 |
Comparison of HPLC and LC-MS for Purity Assessment
| Feature | HPLC with UV Detection | LC-MS |
| Primary Function | Quantitative analysis and separation of known compounds. | Identification of unknown compounds and structural confirmation of known compounds. |
| Sensitivity | Good, but generally lower than MS. | Excellent, capable of detecting trace-level impurities. |
| Selectivity | Based on chromatographic separation and UV absorbance. Co-eluting peaks can be an issue. | Highly selective based on both chromatographic separation and mass-to-charge ratio. |
| Identification Power | Limited to comparison with reference standards. | Provides molecular weight information and fragmentation patterns for structural elucidation. |
| Cost & Complexity | Relatively lower cost and less complex to operate and maintain. | Higher initial investment and requires more specialized expertise for operation and data analysis. |
| Robustness | Generally very robust and suitable for routine quality control environments. | Can be more susceptible to matrix effects and requires careful method development. |
Visualizing the Workflow and Method Comparison
To better illustrate the processes and the decision-making involved in the purity assessment of this compound, the following diagrams have been generated.
A Spectroscopic Journey: Unraveling the Molecular Transformations from 4-Methoxybenzoic Acid to 4-Methoxy-3-nitrobenzamide
A detailed comparative analysis of 4-Methoxy-3-nitrobenzamide and its precursors, 4-methoxybenzoic acid and 4-methoxy-3-nitrobenzoic acid, reveals distinct spectroscopic changes that fingerprint each stage of the synthetic pathway. This guide provides researchers, scientists, and drug development professionals with a comprehensive spectroscopic comparison, supported by experimental data and detailed protocols, to facilitate unambiguous compound identification and characterization.
The synthesis of this compound, a valuable building block in medicinal chemistry and materials science, involves a two-step process commencing with the nitration of 4-methoxybenzoic acid to yield 4-methoxy-3-nitrobenzoic acid, followed by amidation. Each synthetic transformation imparts characteristic changes to the molecule's spectroscopic signature, which can be clearly observed through Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its precursors. These values provide a quantitative basis for comparison and are essential for reaction monitoring and quality control.
| Compound | Key IR Absorptions (cm⁻¹) |
| 4-Methoxybenzoic Acid | ~3000 (O-H stretch, broad), ~1680 (C=O stretch), ~1605, 1510 (C=C aromatic stretch), ~1250 (C-O stretch) |
| 4-Methoxy-3-nitrobenzoic Acid | ~3100 (O-H stretch, broad), ~1700 (C=O stretch), ~1610, 1530 (C=C aromatic stretch), ~1525 (N-O asymmetric stretch), ~1350 (N-O symmetric stretch), ~1260 (C-O stretch) |
| This compound | ~3350, 3180 (N-H stretch), ~1660 (C=O stretch, Amide I), ~1620 (N-H bend, Amide II), ~1520 (N-O asymmetric stretch), ~1345 (N-O symmetric stretch), ~1270 (C-O stretch) |
| Compound | ¹H NMR Chemical Shifts (δ, ppm) |
| 4-Methoxybenzoic Acid | ~7.9 (d, 2H, Ar-H), ~6.9 (d, 2H, Ar-H), ~3.8 (s, 3H, OCH₃), ~12.5 (s, 1H, COOH) |
| 4-Methoxy-3-nitrobenzoic Acid | ~8.4 (d, 1H, Ar-H), ~8.2 (dd, 1H, Ar-H), ~7.2 (d, 1H, Ar-H), ~4.0 (s, 3H, OCH₃), ~13.0 (br s, 1H, COOH) |
| This compound | ~8.2 (d, 1H, Ar-H), ~7.8 (dd, 1H, Ar-H), ~7.5 (br s, 1H, CONH H), ~7.2 (d, 1H, Ar-H), ~7.1 (br s, 1H, CONHH ), ~3.9 (s, 3H, OCH₃) |
| Compound | ¹³C NMR Chemical Shifts (δ, ppm) |
| 4-Methoxybenzoic Acid | ~167 (C=O), ~163 (Ar-C-O), ~131 (Ar-C-H), ~123 (Ar-C-COOH), ~114 (Ar-C-H), ~55 (OCH₃) |
| 4-Methoxy-3-nitrobenzoic Acid | ~165 (C=O), ~158 (Ar-C-O), ~140 (Ar-C-NO₂), ~135 (Ar-C-H), ~125 (Ar-C-COOH), ~118 (Ar-C-H), ~115 (Ar-C-H), ~57 (OCH₃) |
| This compound | ~166 (C=O), ~157 (Ar-C-O), ~139 (Ar-C-NO₂), ~133 (Ar-C-H), ~128 (Ar-C-CONH₂), ~117 (Ar-C-H), ~114 (Ar-C-H), ~56 (OCH₃) |
| Compound | Mass Spectrometry (m/z) |
| 4-Methoxybenzoic Acid | 152 (M⁺), 135 (M-OH)⁺, 107 (M-COOH)⁺ |
| 4-Methoxy-3-nitrobenzoic Acid | 197 (M⁺), 180 (M-OH)⁺, 151 (M-NO₂)⁺ |
| This compound | 196 (M⁺), 180 (M-NH₂)⁺, 150 (M-NO₂-H)⁺ |
Synthetic Pathway and Experimental Workflow
The synthesis of this compound is a sequential process involving nitration followed by amidation. The logical flow of this synthesis is depicted below.
Caption: Synthetic route to this compound.
The experimental workflow for the synthesis and subsequent spectroscopic analysis is crucial for reproducible results.
Caption: From synthesis to spectroscopic characterization.
Experimental Protocols
Synthesis of 4-Methoxy-3-nitrobenzoic Acid (Nitration)
-
Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath, cautiously add 15 mL of concentrated sulfuric acid to 15 mL of concentrated nitric acid with stirring.
-
Reaction Setup: In a separate flask, dissolve 10 g of 4-methoxybenzoic acid in 30 mL of concentrated sulfuric acid, and cool the mixture to 0-5 °C in an ice-salt bath.
-
Nitration: Slowly add the cold nitrating mixture dropwise to the stirred solution of 4-methoxybenzoic acid, ensuring the temperature is maintained below 10 °C.
-
Reaction Completion and Work-up: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Pour the reaction mixture onto crushed ice.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry. The crude product can be recrystallized from ethanol/water to yield pure 4-methoxy-3-nitrobenzoic acid.
Synthesis of this compound (Amidation)
-
Acid Chloride Formation: To a solution of 5 g of 4-methoxy-3-nitrobenzoic acid in 20 mL of anhydrous dichloromethane, add 5 mL of thionyl chloride dropwise at room temperature. Add a catalytic amount of N,N-dimethylformamide (DMF). Heat the mixture to reflux for 2 hours.
-
Removal of Excess Thionyl Chloride: After cooling, evaporate the solvent and excess thionyl chloride under reduced pressure.
-
Amidation: Dissolve the crude acid chloride in 30 mL of anhydrous dichloromethane and cool in an ice bath. Bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution dropwise with vigorous stirring.
-
Isolation and Purification: Allow the reaction to warm to room temperature and stir for an additional hour. Filter the reaction mixture to remove ammonium chloride. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol.
Spectroscopic Characterization
-
Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier-Transform Infrared (FTIR) spectrometer using KBr pellets or as a thin film on a salt plate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry (MS): Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
This guide provides a foundational framework for the spectroscopic comparison of this compound and its precursors. The presented data and protocols are intended to aid researchers in the unambiguous identification and characterization of these compounds throughout the synthetic process.
A Comparative Guide to Biological Assay Validation for 4-Methoxy-3-nitrobenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key biological assays for the validation of compounds derived from 4-Methoxy-3-nitrobenzamide. These derivatives, particularly those functionalized to mimic nicotinamide, are notable for their potential as inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in the DNA damage response (DDR) pathway.[1] Effective validation of these compounds is crucial for their advancement as potential therapeutic agents, particularly in oncology. This document outlines detailed experimental protocols, presents comparative data, and visualizes essential workflows and pathways to support robust preclinical evaluation.
Introduction to PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) proteins are central to DNA repair, primarily fixing single-strand breaks (SSBs) through the base excision repair (BER) pathway.[2] By inhibiting PARP, SSBs are not repaired and can collapse replication forks, leading to the formation of more cytotoxic double-strand breaks (DSBs).[3] In cancer cells with pre-existing defects in DSB repair, such as those with BRCA1/2 mutations (a state known as homologous recombination deficiency or HRD), this accumulation of DSBs cannot be resolved, leading to cell death via a mechanism known as synthetic lethality.[3][4] The validation of novel PARP inhibitors (PARPi), such as derivatives of this compound, requires a multi-assay approach to confirm their efficacy, selectivity, and mechanism of action.
Core Validation Assays: A Comparison
The validation pipeline for potential PARP inhibitors involves a progression from broad cell-based (phenotypic) assays to specific target-based (mechanistic) assays.
-
Cell Viability and Cytotoxicity Assays: These are foundational assays to determine the dose-dependent effect of a compound on cell survival and proliferation. They provide essential IC50 (half-maximal inhibitory concentration) values.
-
Target Engagement and Mechanistic Assays: These assays confirm that the compound interacts with its intended target (PARP) and elicits the expected downstream biological effects, such as the induction of apoptosis.
Data Presentation: Comparison of Common Cell Viability Assays
The selection of a cell viability assay depends on the specific research question, throughput requirements, and potential for compound interference.
| Assay | Principle | Advantages | Disadvantages |
| MTT Assay | Colorimetric; measures metabolic activity via the reduction of tetrazolium salt (MTT) to formazan by mitochondrial dehydrogenases in living cells.[5] | Inexpensive, widely used, and well-documented.[6] | Requires a solubilization step; formazan crystals can be difficult to dissolve; potential for interference from colored compounds.[5] |
| MTS Assay | Colorimetric; a second-generation assay where the MTS tetrazolium compound is reduced to a water-soluble formazan, eliminating the need for a solubilization step.[5] | Simpler and faster protocol than MTT; higher throughput potential.[7] | More expensive than MTT; can be affected by changes in cellular redox potential. |
| CellTiter-Glo® | Luminescent; quantifies ATP, an indicator of metabolically active cells.[8] | High sensitivity, broad linear range, and suitable for high-throughput screening. | Expensive reagents; signal can be affected by compounds that interfere with luciferase. |
Data Presentation: Comparative Efficacy of a Hypothetical Derivative
This table presents hypothetical data for a novel this compound derivative ("Compound X") compared to a known PARP inhibitor, Olaparib. This illustrates the type of data generated during validation.
| Compound | Cell Line | Genotype | Assay Type | IC50 (nM) |
| Compound X | Capan-1 | BRCA2-mutant | MTT (72h) | 8.5 |
| Olaparib | Capan-1 | BRCA2-mutant | MTT (72h) | 10.2 |
| Compound X | MDA-MB-231 | BRCA-proficient | MTT (72h) | >10,000 |
| Olaparib | MDA-MB-231 | BRCA-proficient | MTT (72h) | >10,000 |
| Compound X | - | - | PARP1 Enzymatic Assay | 2.1 |
| Olaparib | - | - | PARP1 Enzymatic Assay | 1.5 |
Experimental Protocols
Detailed and reproducible protocols are essential for assay validation.
Protocol 1: MTT Cell Viability Assay
This protocol is adapted for determining the IC50 value of a test compound in a 96-well format.[9]
Materials:
-
Cancer cell line of interest (e.g., Capan-1)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (e.g., Compound X) stock solution in DMSO
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same final concentration of DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT reagent to each well for a final concentration of 0.5 mg/mL.[9]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking on an orbital shaker.[5]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for PARP Cleavage
This protocol is used to detect the cleavage of PARP-1 (from 116 kDa to 89 kDa), a hallmark of caspase-dependent apoptosis.[10][11]
Materials:
-
Cells treated with the test compound
-
Ice-cold PBS
-
RIPA lysis buffer with protease inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Anti-PARP1 (recognizing both full-length and cleaved forms), Anti-β-actin or Anti-GAPDH (loading control).
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer on ice for 30 minutes.[11]
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet debris.[10] Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel (e.g., 4-12% gradient) and run until the dye front reaches the bottom.[12]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.[11] Confirm transfer with Ponceau S staining.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[11]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-PARP1, diluted in blocking buffer) overnight at 4°C.[10]
-
Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween-20).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.[11] Analyze the band intensities for full-length (116 kDa) and cleaved (89 kDa) PARP, normalizing to the loading control.
Mandatory Visualizations
Diagrams are essential for illustrating complex biological pathways and experimental processes.
Caption: High-level workflow for in vitro validation of a novel compound.
Caption: PARP inhibition leading to synthetic lethality in HR-deficient cells.
Caption: Logical relationship between phenotypic and mechanistic assays.
References
- 1. researchgate.net [researchgate.net]
- 2. DNA Damage Response | Cell Signaling Technology [cellsignal.com]
- 3. PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP assay kits [bioscience.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. bio-rad.com [bio-rad.com]
comparative study of the physicochemical properties of nitrobenzamide isomers
A Comparative Guide to the Physicochemical Properties of Nitrobenzamide Isomers
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of isomers is crucial for synthesis, purification, and predicting biological activity. Nitrobenzamide, with its ortho (2-), meta (3-), and para (4-) isomers, presents a classic case study in how the position of a functional group—in this case, the nitro group—profoundly influences these properties. This guide provides a comparative analysis of the key physicochemical characteristics of these three isomers, supported by experimental data and detailed methodologies.
Data Presentation: Physicochemical Properties
The positioning of the electron-withdrawing nitro group on the benzamide ring has a significant impact on properties such as melting point, boiling point, and solubility. These differences are primarily due to variations in intermolecular forces, crystal lattice energy, and polarity. The para-isomer, for instance, often exhibits a higher melting point due to its symmetrical structure, which allows for more efficient packing in the crystal lattice.
| Property | o-Nitrobenzamide (2-Nitrobenzamide) | m-Nitrobenzamide (3-Nitrobenzamide) | p-Nitrobenzamide (4-Nitrobenzamide) |
| CAS Number | 610-15-1[1] | 645-09-0[2] | 619-80-7[3] |
| Molecular Formula | C₇H₆N₂O₃ | C₇H₆N₂O₃ | C₇H₆N₂O₃ |
| Molecular Weight | 166.13 g/mol [1] | 166.13 g/mol [2] | 166.13 g/mol [3] |
| Appearance | Tan crystalline powder[1] | Yellow powder[2][4] | Off-white to pale yellow powder[3][5] |
| Melting Point | 174-178 °C[6] | 140-143 °C[7][8] | 199-203 °C[5][9] |
| Boiling Point | ~317 °C[6] | ~313 °C[10] | ~294 °C (estimate)[11] |
| Water Solubility | Partially soluble (1.62 g/L at 25°C)[1] | < 0.1 mg/mL at ~18°C[2][4] | < 0.1 mg/mL at ~18°C[3][11] |
| pKa (Predicted) | Not available | 14.86 ± 0.50[4] | 15.02 ± 0.50[11] |
| logP (Octanol/Water) | -0.1 (Computed)[1] | 0.77[10] | 0.8 (Computed)[3] |
Experimental Protocols
The data presented above is determined through various standard experimental techniques. Below are detailed methodologies for key experiments.
Melting Point Determination (Capillary Method)
Principle: This method determines the temperature at which a solid substance transitions to a liquid. The melting range provides an indication of purity.
Methodology:
-
Sample Preparation: A small amount of the dried, powdered nitrobenzamide isomer is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus with a heating block and a thermometer or digital temperature sensor is used.
-
Heating: The capillary tube is placed in the heating block. The temperature is raised rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire solid has turned into a clear liquid is the end of the range. For a pure substance, this range is typically narrow (0.5-2 °C).
Solubility Determination (Shake-Flask Method)
Principle: This is a standard method to determine the water solubility of a compound. It involves creating a saturated solution and then measuring the concentration of the dissolved substance.
Methodology:
-
Solution Preparation: An excess amount of the nitrobenzamide isomer is added to a known volume of distilled or deionized water in a flask.
-
Equilibration: The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
-
Separation: The suspension is allowed to stand, and the undissolved solid is separated from the solution by centrifugation or filtration. Care is taken to avoid temperature changes during this step.
-
Quantification: The concentration of the nitrobenzamide isomer in the clear, saturated aqueous solution is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The solubility is expressed in units such as g/L or mg/mL.
Octanol-Water Partition Coefficient (logP) Determination
Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases (n-octanol and water) at equilibrium. It is a measure of a chemical's lipophilicity.
Methodology:
-
Phase Preparation: n-Octanol and water are mutually saturated by stirring them together for 24 hours, followed by separation.
-
Partitioning: A small, accurately weighed amount of the nitrobenzamide isomer is dissolved in either the water-saturated octanol or the octanol-saturated water. This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The funnel is shaken vigorously for a set period and then allowed to stand until the two phases have completely separated.
-
Analysis: The concentration of the nitrobenzamide isomer in both the n-octanol and water phases is measured using an appropriate analytical method like HPLC or UV-Vis spectroscopy.
-
Calculation: The partition coefficient (P) is calculated as P = [Concentration in Octanol] / [Concentration in Water]. The result is typically reported as its base-10 logarithm, logP.
Visualization
Caption: Logical flow of isomer comparison.
References
- 1. 2-Nitrobenzamide | C7H6N2O3 | CID 11876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Nitrobenzamide | C7H6N2O3 | CID 12576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Nitrobenzamide | C7H6N2O3 | CID 12091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. Para Nitro Benzamide at Best Price in Ankleshwar, Para Nitro Benzamide Manufacturer [shreechemopharma.com]
- 6. chembk.com [chembk.com]
- 7. 3-ニトロベンズアミド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 3-NITROBENZAMIDE | 645-09-0 [chemicalbook.com]
- 9. 4-Nitrobenzamide 98 619-80-7 [sigmaaldrich.com]
- 10. 3-nitrobenzamide [stenutz.eu]
- 11. p-Nitrobenzamide price,buy p-Nitrobenzamide - chemicalbook [chemicalbook.com]
Safety Operating Guide
Safe Disposal of 4-Methoxy-3-nitrobenzamide: A Procedural Guide
For researchers and scientists engaged in drug development and other laboratory research, the proper management and disposal of chemical waste are paramount to ensuring a safe working environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of 4-Methoxy-3-nitrobenzamide, a compound that requires careful handling due to its potential hazards.
Immediate Safety and Spill Response
In the event of a spill, immediate and appropriate action is critical to prevent exposure and contamination.
Personal Protective Equipment (PPE): Before handling this compound, especially during spill cleanup or disposal, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Wear appropriate protective gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after handling the chemical.
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator.
Spill Cleanup Procedure:
-
Evacuate and Ventilate: If a significant spill occurs, evacuate unnecessary personnel from the area. Ensure the area is well-ventilated.
-
Containment: For solid spills, carefully sweep up the material and place it into a suitable, closed container for disposal.[1][2] Avoid actions that generate dust.
-
Decontamination: Clean the spill area thoroughly. Wash the surface with a suitable solvent (such as alcohol, if appropriate for the surface) followed by a strong soap and water solution.
-
Waste Collection: All contaminated materials, including PPE, should be collected in a sealed, properly labeled container for disposal as hazardous waste.[1]
| Precautionary Measure | Recommended Action |
| Spill Isolation (Solids) | Isolate the spill or leak area for at least 25 meters (75 feet) in all directions.[3] |
| Waste Classification | Classified as hazardous waste; consult local, regional, and national regulations.[1] |
| Prohibited Disposal | Do not empty into drains or release into the environment.[1][2] |
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to all applicable local, regional, and national hazardous waste regulations.[1] The recommended method is through a licensed and approved waste disposal company.
Experimental Protocol for Waste Chemical Disposal:
-
Waste Segregation and Collection:
-
Collect waste this compound in a designated, chemically compatible, and properly labeled container. The container should be kept tightly closed.[1]
-
Do not mix with other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the CAS number (10397-58-7) and any relevant hazard symbols (e.g., irritant).[1]
-
-
Storage of Waste:
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup.
-
Provide an accurate description of the waste, including its composition and quantity.
-
-
Documentation:
-
Maintain a detailed record of the waste, including the chemical name, quantity, and the date it was designated for disposal. This is a requirement for regulatory compliance.
-
Recommended Professional Disposal Method: The preferred method for the ultimate disposal of this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber to handle potentially hazardous combustion byproducts.[3]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 4-Methoxy-3-nitrobenzamide
Essential Safety and Handling Guide for 4-Methoxy-3-nitrobenzamide
This guide provides immediate and essential safety protocols for laboratory personnel, researchers, and drug development professionals handling this compound. Adherence to these procedures is critical to ensure personal safety and proper disposal.
Hazard Identification and Classification
This compound is classified as a hazardous chemical. All personnel must review the Safety Data Sheet (SDS) before handling.[1] The primary hazards are summarized below:
| Hazard Classification | Category |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |
Source: Safety Data Sheet for this compound[2]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory to mitigate risks of exposure.
| PPE Category | Item | Specifications |
| Eye Protection | Safety glasses with side shields or Goggles | Must be worn at all times in the laboratory. Conforming to EN166 is recommended.[2] |
| Face Protection | Face shield | Recommended when there is a risk of splashing or dust generation. |
| Hand Protection | Chemical-resistant gloves | Nitrile, polychloroprene, butyl rubber, or fluorinated rubber gloves are suitable. Inspect gloves for integrity before each use.[1] |
| Body Protection | Laboratory coat | Should be fully buttoned. An impermeable apron is also recommended. |
| Respiratory Protection | Dust mask or respirator | Use a NIOSH-approved particulate respirator (e.g., N95) if there is a risk of inhaling dust, especially during spill cleanup or when handling large quantities.[1] Required when dusts are generated. |
Operational Plan for Safe Handling
A systematic approach is crucial when working with this compound.
Preparation and Engineering Controls
-
Ventilation: Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1][2]
-
Spill Kit: Have a chemical spill kit available in the immediate work area.
Handling the Chemical
-
Avoid Contact: Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[1][2]
-
Minimize Dust: When weighing or transferring the solid, do so in a manner that minimizes dust generation.[1][2]
-
Container Management: Keep containers securely sealed when not in use.[2]
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2][3] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[2]
First-Aid Measures
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[2]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[2]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Collection
-
Chemical Waste: Unused or surplus this compound should be collected in a designated, properly labeled, and sealed container for hazardous waste. Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated Materials: Any materials contaminated with the chemical, such as gloves, paper towels, or spill absorbents, must also be disposed of as hazardous waste. Place these materials in a suitable, closed container.[2]
Container Disposal
-
Rinsing: All empty chemical containers must be thoroughly rinsed. The first rinse must be collected and disposed of as hazardous waste.[4] For highly toxic chemicals, the first three rinses must be collected.[4]
-
Disposal: Once properly rinsed and air-dried, the container can be disposed of according to institutional guidelines, which may include recycling or disposal as non-hazardous waste.
Final Disposal
-
Approved Facility: All collected chemical waste and contaminated materials must be disposed of through an approved waste disposal plant.[2][3] Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]
-
Environmental Precaution: Do not empty into drains or release into the environment.[2]
Workflow for Handling and Disposal
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
